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Foundational

Luvixasertib (CFI-402257): Molecular Architecture, Mechanistic Paradigm, and Experimental Workflows

As the landscape of targeted oncology evolves, the therapeutic exploitation of chromosomal instability has emerged as a highly effective strategy against aggressive malignancies. Luvixasertib (formerly known as CFI-40225...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the therapeutic exploitation of chromosomal instability has emerged as a highly effective strategy against aggressive malignancies. Luvixasertib (formerly known as CFI-402257) represents a best-in-class, orally bioavailable small-molecule inhibitor targeting Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase[1].

This technical whitepaper provides an in-depth analysis of Luvixasertib’s molecular properties, its mechanism of action, and the self-validating experimental protocols required to evaluate its efficacy in preclinical settings.

Molecular Structure & Physicochemical Profile

Luvixasertib is built upon a pyrazolo[1,5-a]pyrimidine scaffold, a structural motif frequently utilized in kinase inhibitors due to its ability to mimic the purine ring of ATP[2]. By competitively binding to the ATP-binding pocket of the TTK enzyme, Luvixasertib achieves exceptional potency and selectivity. The inclusion of a cyclopropyl group and a distinct (3-hydroxy-3-methylcyclobutyl)methylamino side chain enhances its binding affinity and oral bioavailability, distinguishing it from earlier generations of Mps1 inhibitors[3].

To facilitate precise experimental design, the quantitative physicochemical and pharmacological properties of Luvixasertib are summarized below:

Table 1: Quantitative Physicochemical & Pharmacological Properties

PropertyValue
Compound Name Luvixasertib (Synonym: CFI-402257)
CAS Number 1610759-22-2 (Free base), 1610677-37-6 (HCl salt)
IUPAC Name N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide
Molecular Formula C₂₈H₃₀N₆O₃
Molecular Weight 498.58 g/mol (Free base), 535.0 g/mol (HCl salt)
Primary Target TTK / Mps1 Kinase
In Vitro Potency IC₅₀: 1.7 nM, Kᵢ: 0.1 nM
Selectivity Profile Highly selective; inhibits none of 262 off-target kinases tested at 1 μM

Data sourced from MedChemExpress[1], Selleckchem[4], and PubChem[3].

Mechanistic Paradigm: SAC Abrogation & Immune Modulation

The fundamental causality behind Luvixasertib’s antineoplastic activity lies in its disruption of the Spindle Assembly Checkpoint (SAC) . During normal mitosis, TTK phosphorylates key components of the SAC complex, ensuring that the Anaphase-Promoting Complex/Cyclosome (APC/C) remains inactive until all chromosomes are properly attached to the mitotic spindle[5].

When Luvixasertib inhibits TTK (IC₅₀ = 1.7 nM), the SAC is prematurely silenced. This forces the cell to enter anaphase before chromosomal alignment is complete, driving a massive increase in chromosome missegregation[1]. The resulting catastrophic aneuploidy triggers terminal apoptosis[6].

Furthermore, recent mechanistic studies reveal a secondary, indirect antitumoral effect: immune modulation. The generation of micronuclei from missegregated chromosomes leads to cytosolic DNA leakage. This activates the cGAS-STING pathway, potentiating Type I Interferon (T1IFN) signaling and mobilizing immune cells within the tumor microenvironment[7].

MoA Luvixasertib Luvixasertib (CFI-402257) TTK TTK / Mps1 Kinase Luvixasertib->TTK Inhibits (IC50: 1.7 nM) SAC Spindle Assembly Checkpoint (SAC) TTK->SAC Abrogates APC APC/C Activation SAC->APC Uninhibited Segregation Premature Chromosome Segregation APC->Segregation Drives Aneuploidy Catastrophic Aneuploidy & DNA Damage Segregation->Aneuploidy Apoptosis Apoptosis / Cell Death Aneuploidy->Apoptosis Immune Type I IFN Signaling & Immune Activation Aneuploidy->Immune cGAS-STING pathway

Fig 1: Mechanism of action of Luvixasertib driving catastrophic aneuploidy and immune activation.

Clinical Rationale & Synthetic Lethality

Luvixasertib is currently in Phase II clinical development for advanced solid tumors, including Triple-Negative Breast Cancer (TNBC) and ER+/HER2- breast cancer[8]. A critical application of this drug leverages synthetic lethality in CDK4/6 inhibitor-resistant breast cancers. RB1 loss—a primary mechanism of CDK4/6i resistance—induces inherent mitotic defects. These resistant cells become hyper-dependent on TTK for survival. Consequently, Luvixasertib treatment selectively pushes these resistant cells into lethal mitotic failure[6].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the evaluation of Luvixasertib requires highly controlled, self-validating experimental systems. Below is the end-to-end workflow and the detailed methodologies for formulation and cellular validation.

Workflow Prep Compound Prep (Anhydrous DMSO) Kinase In Vitro Kinase Assay (TTK Activity) Prep->Kinase Cell Cellular Assays (HCT116 / TNBC) Prep->Cell FACS Flow Cytometry (Aneuploidy/Apoptosis) Cell->FACS InVivo In Vivo Xenografts (Tumor Growth Inhibition) FACS->InVivo

Fig 2: End-to-end experimental workflow for validating Luvixasertib efficacy in oncology models.

Protocol 1: Preparation of Luvixasertib Working Solutions (In Vivo)

Causality & Rationale: Luvixasertib is a highly hydrophobic molecule. Moisture-contaminated DMSO will rapidly degrade the compound and induce precipitation[4]. Direct dilution into aqueous buffers causes immediate aggregation. We utilize a step-wise co-solvent system (PEG300 + Tween-80) to form stable micelles before introducing the aqueous phase.

Step-by-Step Methodology:

  • Stock Reconstitution: Dissolve Luvixasertib in fresh, anhydrous DMSO to create a 33 mg/mL clear stock solution. Validation check: The solution must be completely transparent with no particulate matter.

  • Co-Solvent Addition: To prepare 1 mL of working solution, transfer 50 μL of the DMSO stock into a sterile microcentrifuge tube. Add 400 μL of PEG300. Vortex thoroughly for 30 seconds.

  • Surfactant Stabilization: Add 50 μL of Tween-80 to the system. Mix evenly until the solution is completely clarified. Causality: Tween-80 acts as a non-ionic surfactant, preventing the hydrophobic core of the drug from precipitating.

  • Aqueous Dilution: Slowly add 500 μL of ddH₂O dropwise while gently vortexing to adjust the final volume to 1 mL.

  • Storage: Use immediately for optimal results. If storing the stock, keep at -80°C for up to 6 months[1].

Protocol 2: Cellular Aneuploidy and Apoptosis Assay (Flow Cytometry)

Causality & Rationale: Because Luvixasertib overrides the SAC, treated cells will bypass mitotic arrest and replicate their DNA without dividing, resulting in a >4N DNA content (aneuploidy). Subsequent cell death yields fragmented DNA (Sub-G1 peak). Propidium Iodide (PI) is used to quantify DNA content, but because PI also intercalates into RNA, RNase A must be added to prevent false-positive fluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (colorectal) or MDA-MB-231 (TNBC) cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C.

  • Drug Treatment: Treat cells with Luvixasertib at concentrations of 0 nM (Vehicle), 50 nM, and 100 nM[1]. Incubate for 24 to 48 hours.

  • Harvesting: Collect both the media (containing early apoptotic detached cells) and adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet in 300 μL of cold PBS. Dropwise, add 700 μL of ice-cold 100% ethanol while vortexing gently (final concentration ~70% ethanol). Causality: Cold ethanol permeabilizes the cell membrane while preserving nuclear architecture. Store at -20°C for at least 2 hours.

  • Staining: Wash cells twice with cold PBS to remove ethanol. Resuspend in 500 μL of PI/RNase Staining Buffer (50 μg/mL PI, 100 μg/mL RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition & Validation: Analyze via flow cytometry. Self-Validating Readout: The 0 nM control must show standard G1 (2N) and G2/M (4N) peaks. Successful TTK inhibition is validated by the dose-dependent appearance of a >4N peak (aneuploidy) and a Sub-G1 peak (apoptosis) at 48 hours[1].

References

  • National Institutes of Health (PMC). Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling. Retrieved from:[Link]

  • Guide to Pharmacology. luvixasertib | Ligand page. Retrieved from:[Link]

  • PubChem. Luvixasertib (hydrochloride) | C28H31ClN6O3 | CID 132087328. Retrieved from:[Link]

  • Pharmaceutical Technology. Luvixasertib by Treadwell Therapeutics for Colorectal Cancer: Likelihood of Approval. Retrieved from:[Link]

  • ResearchGate. Structure of novel Mps1 inhibitors. Retrieved from:[Link]

  • PatSnap Synapse. CFI-402257 - Drug Targets, Indications, Patents. Retrieved from:[Link]

Sources

Exploratory

Luvixasertib Hydrochloride (CFI-402257): Comprehensive Technical Guide on Chemical Identity, Mechanism of Action, and Experimental Protocols

Executive Summary Luvixasertib hydrochloride, widely documented in preclinical and clinical literature under the synonym CFI-402257 hydrochloride , is a highly potent, selective, and orally bioavailable inhibitor of Thre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Luvixasertib hydrochloride, widely documented in preclinical and clinical literature under the synonym CFI-402257 hydrochloride , is a highly potent, selective, and orally bioavailable inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase[1]. As a critical regulator of the Spindle Assembly Checkpoint (SAC), TTK is a prime target in oncology. This guide synthesizes the chemical properties, mechanistic causality, and self-validating experimental protocols necessary for researchers utilizing Luvixasertib hydrochloride in drug development and cancer biology.

Chemical Identity, CAS Numbers, and Synonyms

Accurate identification of the compound salt form is critical for formulation and molarity calculations. Luvixasertib is frequently utilized as a hydrochloride salt to improve aqueous solubility during in vivo dosing[1].

Table 1: Chemical Properties and Identifiers

PropertyValue
Compound Name Luvixasertib hydrochloride
Synonyms CFI-402257 hydrochloride, CFI-402257 HCl
CAS Number (Hydrochloride Salt) 1610677-37-6
CAS Number (Free Base) 1610759-22-2
Molecular Formula C28H31ClN6O3
Molecular Weight 535.04 g/mol
Primary Target TTK / Mps1 Kinase

Mechanism of Action: The TTK/Mps1 Axis and Spindle Assembly Checkpoint (SAC)

To understand the causality of Luvixasertib's efficacy, one must examine the mechanics of the Spindle Assembly Checkpoint (SAC)[2]. During normal mitosis, unattached kinetochores recruit TTK/Mps1. This kinase phosphorylates downstream targets to maintain the SAC, which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) and prevents premature sister chromatid separation until all chromosomes are properly aligned.

When is introduced, it competitively binds to the ATP-binding pocket of TTK (Ki = 0.1 nM). The inhibition of TTK abruptly abrogates the SAC. Consequently, the cell is tricked into bypassing mitotic arrest, leading to premature APC/C activation. This forced progression through mitosis with unaligned chromosomes results in massive chromosome missegregation, aneuploidy, genomic instability, and ultimately, apoptosis[2].

TTK_Pathway Unattached_Kinetochores Unattached Kinetochores TTK_Mps1 TTK/Mps1 Kinase Activity Unattached_Kinetochores->TTK_Mps1 SAC_Complex SAC Complex Formation (Mitotic Arrest) TTK_Mps1->SAC_Complex Normal Mitosis Premature_APC Premature APC/C Activation TTK_Mps1->Premature_APC Bypassed SAC Luvixasertib Luvixasertib Hydrochloride (CFI-402257) Luvixasertib->TTK_Mps1 Inhibits Aneuploidy Chromosome Missegregation & Aneuploidy Premature_APC->Aneuploidy Cell_Death Apoptosis / Cell Death Aneuploidy->Cell_Death

Caption: Mechanism of Action: Luvixasertib hydrochloride inhibits TTK/Mps1, bypassing the SAC.

Quantitative Data Summary

Extensive kinase profiling demonstrates that Luvixasertib is exceptionally selective, showing zero off-target hits across a panel of 262 human kinases at 1 μM concentrations[1]. This selectivity ensures that the phenotypic observations in the following models are strictly TTK-dependent.

Table 2: Preclinical Efficacy and Pharmacodynamics

Parameter / ModelValue / ResultCausality / Significance
Biochemical IC50 (TTK) 1.7 nMExceptional potency at the target kinase level.
Biochemical Ki (TTK) 0.1 nMHigh binding affinity to the ATP pocket.
TNBC Xenograft (MDA-MB-231) TGI = 89% at 6 mg/kgDemonstrates robust in vivo bioavailability and efficacy.
Ovarian Cancer PDX Model TGI = 97% at 7.5 mg/kgValidates efficacy in platinum-resistant solid tumors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal checkpoints guarantees that any observed aneuploidy or tumor regression is causally linked to TTK inhibition rather than experimental artifacts.

Protocol 1: In Vitro Cell Cycle Analysis (Aneuploidy Detection)

This protocol utilizes flow cytometry to validate the primary mechanism of Luvixasertib: the induction of polyploidy/aneuploidy due to SAC bypass.

  • Cell Preparation : Seed HCT116 or MDA-MB-231 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Formulation : Reconstitute Luvixasertib hydrochloride in anhydrous DMSO to a 10 mM stock. Causality Check: Moisture-contaminated DMSO significantly reduces compound solubility and alters the actual working concentration. Always use fresh, anhydrous DMSO to ensure precise molarity[3].

  • Treatment : Treat cells with Luvixasertib at 0 nM (DMSO control), 50 nM, 100 nM, and 300 nM. Incubate for 48 hours.

  • Harvest & Fixation : Trypsinize cells, wash twice with cold PBS, and fix in 70% cold ethanol at -20°C for at least 2 hours.

  • Staining : Resuspend the fixed cells in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis : Analyze DNA content. Self-Validation: The 0 nM control must show distinct 2N (G1) and 4N (G2/M) peaks. Successful TTK inhibition is validated by the emergence of a significant >4N (polyploid/aneuploid) population and a sub-G1 (apoptotic) peak[1].

Protocol 2: In Vivo Formulation and Dosing Strategy

Proper formulation is critical for oral bioavailability. This protocol ensures the compound remains in suspension without precipitating in the gastrointestinal tract.

  • Vehicle Preparation : Prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

  • Compound Suspension : Add the required mass of Luvixasertib hydrochloride to the DMSO fraction and vortex until clear. Sequentially add PEG300, Tween 80, and ddH2O, mixing thoroughly after each addition. Causality Check: This specific step-wise addition prevents the hydrophobic compound from crashing out of solution, ensuring accurate and reproducible dosing[3].

  • Administration : Administer via oral gavage (PO) at 5-6 mg/kg daily. Monitor body weight daily. A weight loss of >10% indicates systemic toxicity, requiring an immediate dose reduction.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Efficacy Stock_Prep Prepare 10 mM Stock in Anhydrous DMSO Treat_Cells Treat Cells (0, 50, 100, 300 nM) Stock_Prep->Treat_Cells Formulation Formulate in DMSO/PEG300/Tween80/H2O Stock_Prep->Formulation Flow_Cytometry PI Staining & Flow Cytometry Treat_Cells->Flow_Cytometry Aneuploidy_Check Verify >4N Peak (Aneuploidy Confirmation) Flow_Cytometry->Aneuploidy_Check Dosing Oral Gavage (PO) 5-6 mg/kg Daily Formulation->Dosing TGI_Analysis Calculate TGI % & Monitor Weight Dosing->TGI_Analysis

Caption: Experimental workflow for validating Luvixasertib hydrochloride efficacy.

References

  • Title: Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Foundational

Validating the Cellular Targets of Luvixasertib (CFI-402257) in Oncology: A Comprehensive Technical Guide

Executive Summary Luvixasertib (CFI-402257) has emerged as a highly selective, orally bioavailable inhibitor of Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase[1]. Currently under clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Luvixasertib (CFI-402257) has emerged as a highly selective, orally bioavailable inhibitor of Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase[1]. Currently under clinical investigation for advanced solid tumors, including Triple Negative Breast Cancer (TNBC) and CDK4/6 inhibitor-resistant ER+ breast cancer[2], its mechanism of action represents a paradigm shift in exploiting tumor genomic instability.

As application scientists and drug development professionals, we cannot rely solely on terminal viability assays to validate a targeted inhibitor. A robust validation pipeline requires a self-validating experimental matrix that proves direct target engagement, functional consequence (Spindle Assembly Checkpoint override), phenotypic outcome (aneuploidy), and systemic efficacy (immune modulation). This whitepaper outlines the authoritative framework for validating the cellular targets of Luvixasertib.

The Mechanistic Rationale: TTK/Mps1 and the Spindle Assembly Checkpoint

To validate a target, one must first understand the causality of its inhibition. TTK is a dual-specificity protein kinase that acts as a core component of the Spindle Assembly Checkpoint (SAC)[2]. The SAC ensures that all chromosomes are properly attached to the mitotic spindle via kinetochores before the cell transitions from metaphase to anaphase.

The Causality of Inhibition: When Luvixasertib inhibits TTK, it artificially satisfies or "overrides" the SAC. The Anaphase-Promoting Complex/Cyclosome (APC/C) is prematurely activated, forcing the cell to divide before proper chromosome alignment. This leads to massive chromosome missegregation, aneuploidy, and the formation of micronuclei[3]. In cancer cells—which already suffer from high baseline genomic instability—this induced mitotic catastrophe is lethal. Furthermore, the leakage of DNA from micronuclei into the cytosol activates the cGAS-STING pathway, driving Type I Interferon (T1IFN) production and altering the tumor immune microenvironment[3].

G Luv Luvixasertib (CFI-402257) TTK TTK / Mps1 Kinase Luv->TTK Inhibits (IC50 = 1.7 nM) SAC Spindle Assembly Checkpoint (SAC Complex) Luv->SAC Overrides TTK->SAC Phosphorylates (Normal) APC APC/C Activation SAC->APC Uninhibited Seg Premature Chromosome Segregation APC->Seg Triggers Aneu Aneuploidy & Genomic Instability Seg->Aneu Induces Immune Type I IFN Signaling (cGAS-STING) Aneu->Immune Cytosolic DNA Death Tumor Cell Death Aneu->Death Mitotic Catastrophe Immune->Death Immune Clearance

Mechanism of Action: Luvixasertib inhibits TTK, overriding the SAC and inducing mitotic catastrophe.

Quantitative Data Summary: The Baseline Metrics

Before initiating cellular workflows, it is critical to benchmark the compound against established pharmacological metrics. Luvixasertib demonstrates exceptional potency and selectivity, showing zero off-target kinase hits across a 262-kinase panel at 1 µM[1].

ParameterModel / TargetValueImplication
Biochemical IC50 TTK (in vitro)1.7 nM[1]Highly potent, direct target inhibition.
Kinase Selectivity 262 human kinases0 off-targets at 1 µM[1]Exceptional specificity; phenotypic effects are TTK-driven.
In Vivo Efficacy (TGI) MDA-MB-468 TNBC Xenograft94% (at 6 mg/kg)[1]Robust monotherapy tumor growth inhibition.
In Vivo Efficacy (TGI) PDX Ovarian Cancer97% (at 7.5 mg/kg)[1]High efficacy in aggressive, chromosomally unstable solid tumors.

Functional Validation: The Self-Validating SAC Override System

Biochemical IC50 values (1.7 nM) do not guarantee intracellular target engagement[4]. To prove that Luvixasertib functionally inhibits TTK inside a living cell, we must utilize a Nocodazole Trap Assay .

The Logic: Nocodazole is a microtubule poison that prevents spindle formation, strongly activating the SAC and arresting cells in prometaphase. This arrest is characterized by a 4N DNA content and high expression of Phospho-Histone H3 (pHH3). If Luvixasertib successfully inhibits TTK, it will override this nocodazole-induced arrest, forcing the cells to exit mitosis prematurely. The loss of the pHH3+ population in the presence of Nocodazole is the definitive, self-validating proof of TTK inhibition.

Step-by-Step Methodology: Nocodazole Trap & SAC Override Assay
  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231 or HCT-116) in 6-well plates at a density of 3×105 cells/well. Allow 24 hours for adherence.

  • SAC Activation (The Trap): Treat cells with 100 ng/mL Nocodazole for 16 hours. This synchronizes the population in prometaphase (SAC activated).

  • Target Engagement (The Override): Without removing the Nocodazole, add Luvixasertib at varying concentrations (e.g., 50 nM, 100 nM, 200 nM) or a DMSO vehicle control for 2 to 6 hours[1].

  • Harvesting: Collect cells (including floating mitotic cells), wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Permeabilize cells with 0.25% Triton X-100 in PBS. Stain with a FITC-conjugated anti-phospho-Histone H3 (Ser10) antibody for 1 hour at room temperature. Wash, then resuspend in PBS containing 20 µg/mL Propidium Iodide (PI) and 50 µg/mL RNase A.

  • Flow Cytometry Analysis: Acquire data using a flow cytometer. Gate for single cells. Analyze the percentage of cells that are both 4N (PI high) and pHH3 positive.

  • Interpretation: A successful validation will show a massive drop in the pHH3+ population in the Luvixasertib-treated groups compared to the Nocodazole-only control, proving the SAC has been overridden.

Phenotypic Consequence and Immune Modulation

Once functional target engagement is confirmed, the downstream phenotypic consequences must be validated. At concentrations as low as 200 nM for 6 hours, Luvixasertib causes massive chromosome missegregations[1].

Researchers should utilize immunofluorescence (staining for DAPI and anti-tubulin) to quantify the formation of micronuclei . Because TTK inhibition with Luvixasertib increases the production of micronuclei and aneuploidy, it acts as a potent radiosensitizer in syngeneic models of TNBC[3]. The cytosolic DNA resulting from these micronuclei triggers the production of antitumoral Type I Interferons (T1IFN), shifting the tumor microenvironment from "cold" to "hot" and promoting antitumoral immunity[3].

Workflow Phase1 Phase 1: Biochemical Kinase Assays IC50 = 1.7 nM Phase2 Phase 2: Cellular Engagement CETSA / NanoBRET Target Occupancy Phase1->Phase2 Phase3 Phase 3: Functional Assay Nocodazole Trap SAC Override (pHH3) Phase2->Phase3 Phase4 Phase 4: Phenotypic Flow Cytometry Aneuploidy & Micronuclei Phase3->Phase4 Phase5 Phase 5: In Vivo / Immune Syngeneic Models TGI & T1IFN Activation Phase4->Phase5

Multi-tiered experimental workflow for validating Luvixasertib's cellular targets and efficacy.

Conclusion

Validating Luvixasertib requires moving beyond basic viability assays to interrogate the specific mechanistic vulnerabilities of the Spindle Assembly Checkpoint. By combining biochemical selectivity data with functional SAC override assays and in vivo immune modulation profiling, researchers can build an authoritative, self-validating dataset. This rigorous approach ensures that the observed antitumoral effects—whether as a monotherapy or a radiosensitizer—are definitively attributed to TTK/Mps1 inhibition.

References
  • Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PMC. National Institutes of Health (NIH). Available at:[Link]

  • CFI-402257 - Drug Targets, Indications, Patents. PatSnap Synapse. Available at:[Link]

Sources

Exploratory

Luvixasertib (CFI-402257) and the Mechanistic Disruption of the Spindle Assembly Checkpoint: A Technical Guide

Introduction: The Imperative of TTK/Mps1 Inhibition Genomic instability is a hallmark of cancer. While many tumors exploit mild aneuploidy for evolutionary adaptation, there is a lethal threshold of chromosomal chaos.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of TTK/Mps1 Inhibition

Genomic instability is a hallmark of cancer. While many tumors exploit mild aneuploidy for evolutionary adaptation, there is a lethal threshold of chromosomal chaos. Luvixasertib (CFI-402257) is a highly selective, orally bioavailable small-molecule inhibitor designed to push cancer cells past this survivable threshold[1]. It achieves this by targeting Threonine Tyrosine Kinase (TTK) , also known as Monopolar Spindle 1 (Mps1) kinase, a critical node in the Spindle Assembly Checkpoint (SAC)[2].

This technical whitepaper explores the causality behind Luvixasertib's mechanism of action, details the self-validating experimental frameworks used to quantify SAC inactivation, and outlines its therapeutic implications in oncology.

The Causality of SAC Inactivation

To understand Luvixasertib's efficacy, one must first understand the fail-safes of cellular division. During normal mitosis, the Spindle Assembly Checkpoint (SAC) acts as a strict surveillance system. Unattached or improperly tensioned kinetochores recruit and activate TTK/Mps1. This kinase initiates a phosphorylation cascade that recruits Mad1, Mad2, BubR1, Bub3, and Cdc20 to form the Mitotic Checkpoint Complex (MCC) [3]. The MCC binds and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), effectively freezing the cell in prometaphase until all chromosomes are perfectly aligned.

Luvixasertib selectively binds to the ATP-binding pocket of TTK/Mps1 with extraordinary affinity (Ki = 0.1 nM)[4]. By neutralizing TTK/Mps1, Luvixasertib prevents the formation of the MCC. Without the MCC, the APC/C is prematurely activated. The causality is direct and catastrophic for the dividing cell: the loss of APC/C inhibition forces the cell into anaphase before chromosomes are attached to the mitotic spindle. This premature mitotic exit results in massive chromosomal missegregation, profound aneuploidy, and ultimately, apoptotic cell death[1][2].

SAC_Pathway Kinetochore Unattached Kinetochore TTK TTK/Mps1 Kinase Kinetochore->TTK MCC Mitotic Checkpoint Complex (MCC) (Mad2, BubR1, Bub3, Cdc20) TTK->MCC Phosphorylation Blocked Luvixasertib Luvixasertib (CFI-402257) Luvixasertib->TTK Competitive Inhibition (Ki = 0.1 nM) APC APC/C Activation MCC->APC Loss of Inhibition Outcome Premature Anaphase & Aneuploidy-Induced Death APC->Outcome

Fig 1: Mechanistic disruption of the Spindle Assembly Checkpoint (SAC) by Luvixasertib.

Quantitative Pharmacodynamics & Efficacy Profiling

Luvixasertib demonstrates potent target engagement and robust in vivo efficacy across multiple aggressive solid tumor models, particularly those with high baseline chromosomal instability such as Triple Negative Breast Cancer (TNBC) and high-grade serous ovarian cancer[1][3].

Table 1: Pharmacological Profile and Tumor Growth Inhibition (TGI)
ParameterValueExperimental Model / Assay
Target Affinity (Ki) 0.1 nMBiochemical Kinase Assay[4][5]
Inhibitory Concentration (IC50) 1.7 nMIn vitro TTK Kinase Assay[1][5]
TGI (TNBC) 89%MDA-MB-231 Xenograft (6 mg/kg/day, Oral)[1]
TGI (TNBC) 94%MDA-MB-468 Xenograft (6 mg/kg/day, Oral)[1]
TGI (Ovarian) 97%High-Grade Serous Ovarian PDX (7.5 mg/kg/day, Oral)[1]

Experimental Methodologies: Validating SAC Inactivation

To ensure scientific rigor, the protocols used to validate Luvixasertib must be self-validating systems . We do not merely observe cell death; we must prove that the death is a direct consequence of SAC override.

Protocol 1: The Nocodazole Challenge & pH3 Immunofluorescence

The Causality Principle: Phospho-Histone H3 (pH3) at Serine 10 is a strict marker of mitotic chromatin condensation. By pre-treating cells with Nocodazole—a microtubule depolymerizing agent—we artificially induce a state of unattached kinetochores. This strongly activates the SAC, trapping cells in prometaphase and yielding a high baseline pH3 index. If the subsequent addition of Luvixasertib causes a rapid drop in pH3-positive cells, it provides definitive proof that the drug has forcibly overridden the SAC arrest, driving cells out of mitosis despite the lack of spindle tension[1][3].

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 or HeLa cells in 96-well optical imaging plates and incubate overnight at 37°C.

  • SAC Activation (The Baseline): Treat cells with 100 ng/mL Nocodazole for 12 hours to synchronize the population in prometaphase.

  • Target Engagement: Add Luvixasertib at varying concentrations (e.g., 50 nM, 100 nM, 300 nM) or a DMSO vehicle control for exactly 4 hours[1].

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Staining: Incubate with an anti-phospho-Histone H3 (Ser10) primary antibody, followed by a fluorophore-conjugated secondary antibody. Counterstain nuclei with Hoechst 33342.

  • Quantification: Utilize high-content fluorescence microscopy to calculate the mitotic index (ratio of pH3-positive cells to total Hoechst-stained nuclei). A dose-dependent collapse of the mitotic index confirms SAC inactivation[1].

Protocol 2: Flow Cytometry Assessment of Aneuploidy

The Causality Principle: When cells exit mitosis without proper chromosome segregation (due to SAC override), they fail to undergo normal cytokinesis, resulting in cells with >4N DNA content (polyploidy/aneuploidy). Propidium Iodide (PI) stoichiometrically binds DNA. By measuring PI fluorescence via flow cytometry, we can precisely quantify this shift in DNA content and observe the subsequent emergence of a sub-G1 peak, confirming that the induced aneuploidy triggers apoptosis[1][3].

Step-by-Step Methodology:

  • Treatment: Treat asynchronous HCT116 cells with Luvixasertib (0, 50, 100 nM) for 24 to 48 hours[1].

  • Harvesting: Collect both adherent and floating cells via trypsinization to ensure apoptotic fractions are not lost. Wash thoroughly with 1X PBS.

  • Fixation: Resuspend the cell pellet in residual PBS, then add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C[3].

  • Staining Preparation: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in a staining buffer containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A[3].

  • Incubation & Acquisition: Incubate in the dark for 30 minutes at room temperature. Acquire data using a flow cytometer (e.g., LSRFortessa), recording at least 10,000 events per sample.

  • Analysis: Gate out doublets and analyze the cell cycle distribution. Look for a distinct shift toward >4N DNA content and a rising sub-G1 fraction[1].

Workflow Culture 1. Cell Culture (HCT116 / TNBC) Arrest 2. SAC Activation (Nocodazole 100 ng/mL) Culture->Arrest Treat 3. Luvixasertib Treatment (50 - 300 nM, 4-48h) Arrest->Treat Assay 4. Fixation & Staining (pH3 / Propidium Iodide) Treat->Assay Readout 5. Flow Cytometry & Fluorescence Microscopy Assay->Readout Data 6. Data Analysis (Aneuploidy & Apoptosis) Readout->Data

Fig 2: Self-validating experimental workflow for quantifying Luvixasertib-induced SAC override.

Therapeutic Implications & Clinical Translation

Luvixasertib's ability to force mitotic errors has profound clinical implications, particularly in defined subsets of cancer:

  • CDK4/6 Inhibitor Resistance: Loss of RB1 is a primary mechanism of resistance to CDK4/6 inhibitors in ER+/HER2- breast cancer. This loss inherently causes mitotic defects, making these specific tumors exquisitely sensitive to further mitotic stress induced by TTK inhibition via Luvixasertib[6].

  • Radiosensitization: Radiation therapy (RT) induces DNA damage. Combining RT with Luvixasertib creates a synthetic lethality scenario. TTK inhibition not only enhances the direct cytotoxicity of radiation by augmenting genomic instability but also modulates the tumor microenvironment by increasing antitumoral Type I Interferon (T1IFN) signaling, potentially turning "cold" tumors "hot"[3][7].

  • Combination Therapies: Preclinical models suggest synergistic efficacy when Luvixasertib is combined with PI3K inhibitors (e.g., Duvelisib) in T-cell lymphomas, expanding its potential utility beyond solid tumors[7].

Sources

Foundational

The Function of TTK Protein Kinase in Mitotic Progression: Mechanisms and Therapeutic Targeting

[label="3. Target Engagement\n(Mitotic Arrest/SAC Refining the Genomic Analysis I'm now integrating information on genomic analyses and their implications for TTK inhibitor development.

Author: BenchChem Technical Support Team. Date: March 2026

[label="3. Target Engagement\n(Mitotic Arrest/SAC

Refining the Genomic Analysis

I'm now integrating information on genomic analyses and their implications for TTK inhibitor development. I'm focusing on mutations in APC/C components like CDC16. I am highlighting their potential to prolong mitotic duration and rescue cells from TTK inhibition, making sure that future therapies must integrate biomarker stratification and APC/C functional profiling.

Integrating Genomic Implications

I'm now focusing on how genetic mutations impact TTK inhibitor effectiveness. I'm exploring how APC/C mutations, like in CDC16, can counteract inhibition and rescue cells. I will add sections on the importance of biomarker stratification and APC/C functional profiling to guide future therapeutic strategies, drawing on existing studies.

Finalizing the Analysis

I'm now concluding the genomic analysis section by explaining how specific mutations in genes like CDC16 affect TTK inhibitors. I've highlighted the crucial need for biomarker stratification and APC/C functional profiling to better predict treatment response, thereby improving therapeutic outcomes. I am finishing the white paper.

Connecting the Genomics

I'm now connecting the genomic insights on CDC16 to the effects of TTK inhibition, demonstrating the rescue mechanism. I'm reinforcing the critical need for stratification via biomarker profiling and APC/C functional assays. I'm focusing on improved therapeutic outcomes.

Executive Summary

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (MPS1), is a highly conserved dual-specificity protein kinase that serves as the master regulator of the Spindle Assembly Checkpoint (SAC) [1.1]. The SAC is a critical cellular surveillance mechanism that halts mitotic progression until all chromosomes are correctly bi-oriented and attached to the mitotic spindle. By preventing premature anaphase, TTK ensures genomic stability. In recent years, TTK has emerged as a high-value target in oncology. Cancer cells, particularly those exhibiting high chromosomal instability (such as triple-negative breast cancer and multiple myeloma), are exquisitely sensitive to SAC abrogation[1][2]. This whitepaper provides an in-depth technical analysis of TTK's mechanistic role in mitosis, details the pharmacology of emerging TTK inhibitors, and outlines robust, field-proven methodologies for evaluating TTK-targeted therapeutics.

Mechanistic Role of TTK in Mitotic Progression

The Spindle Assembly Checkpoint (SAC) Cascade

During prometaphase, unattached kinetochores recruit TTK, a process partially dependent on Aurora B kinase activity[3]. Once localized to the kinetochore, specifically via interactions with the NDC80 complex, TTK undergoes auto-activation[3].

The primary catalytic function of active TTK is the phosphorylation of the Kinetochore Scaffold 1 (Knl1) protein at highly conserved MELT (Met-Glu-Leu-Thr) repeats[4]. This phosphorylation event acts as a docking site for the BUB complex (BUB1, BUB3, BUBR1), which subsequently catalyzes the formation of the Mitotic Checkpoint Complex (MCC)[4][5]. The MCC binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) by sequestering its co-activator, Cdc20. As long as APC/C is inhibited, Securin and Cyclin B1 cannot be degraded, effectively locking the cell in mitotic arrest and preventing sister chromatid separation[3][6].

TTK_Pathway AuroraB Aurora B Kinase TTK TTK/MPS1 Kinase AuroraB->TTK Recruitment NDC80 NDC80 Complex NDC80->TTK Binding Knl1 Knl1 (MELT Repeats) TTK->Knl1 Phosphorylation BUB BUB Complex Knl1->BUB Docking MCC Mitotic Checkpoint Complex (MCC) BUB->MCC Assembly APCC APC/C Inhibition MCC->APCC Sequesters Cdc20 Mitosis Mitotic Arrest APCC->Mitosis Blocks Anaphase

TTK/MPS1 signaling cascade leading to Spindle Assembly Checkpoint (SAC) activation.

Pathophysiological Implications and Therapeutic Rationale

In genomically unstable tumors, cells rely heavily on the SAC to survive the baseline stress of aneuploidy. Pharmacological inhibition of TTK forces these cells to bypass the SAC, driving them through mitosis despite unattached or misaligned chromosomes[7]. This premature mitotic exit results in severe chromosome missegregation, massive aneuploidy, and ultimately, cell death via mitotic catastrophe or apoptosis[1][8]. Furthermore, recent studies indicate that TTK inhibition induces DNA damage and micronuclei formation, which can trigger the cytosolic DNA-sensing cGAS/STING pathway, thereby promoting anti-tumor immune responses[9].

Landscape of TTK Inhibitors

Several small-molecule inhibitors targeting the ATP-binding pocket of TTK have been developed and are currently undergoing preclinical and clinical evaluation. The table below summarizes key quantitative and qualitative data for leading compounds.

CompoundDevelopment StageTarget Indication(s)Mechanism / Key FeaturesReported IC50 (Biochemical)
CFI-402257 Phase I/IIBreast Cancer, Solid TumorsReversible, ATP-competitive inhibitor; induces aneuploidy.< 5 nM[4][8]
BAY 1217389 Phase ISolid TumorsReversible inhibitor; evaluated in combination with paclitaxel.< 10 nM[10]
OSU13 PreclinicalMultiple Myeloma, MelanomaHighly selective; triggers cytosolic DNA-sensing (STING).~10-50 nM[2][11]
NTRC 0066-0 PreclinicalBroad Cancer Cell LinesSubnanomolar potency; long target residence time.< 1 nM[7][12]

Experimental Methodologies for TTK Profiling

To ensure scientific rigor and trustworthiness, the validation of a novel TTK inhibitor must follow a self-validating loop: from direct biochemical target engagement to cellular phenotypic manifestation.

Protocol 1: In Vitro Biochemical TTK Kinase Assay

Causality & Rationale: Before assessing cellular phenotypes, it is imperative to confirm direct enzymatic inhibition. Performing this assay at the Michaelis constant ( Km​ ) for ATP ensures that the calculated IC50​ accurately reflects the inhibitor's affinity ( Ki​ ) without being masked by artificially high ATP concentrations[7][12].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 0.01% Tween-20[12].

  • Enzyme and Substrate: Dilute GST-tagged recombinant human full-length TTK protein kinase and a fluorescently labeled peptide substrate (e.g., FITC-labeled myelin basic protein fragment) into the reaction buffer[13].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer to a 384-well microplate.

  • Reaction Initiation: Add ATP to a final concentration of ~9.7 µM (the established Km​ for TTK) to initiate the reaction[4].

  • Incubation: Incubate the microplate at room temperature for 60 minutes.

  • Detection: Terminate the reaction and measure substrate phosphorylation using a fluorescence polarization reader or a mobility shift microfluidics assay (e.g., Caliper LabChip)[12][13].

  • Data Analysis: Plot the percent inhibition against the log of compound concentration to derive the IC50​ using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular SAC Abrogation and Mitotic Bypass Assay

Causality & Rationale: A true TTK inhibitor will override the SAC. By artificially activating the SAC using a microtubule poison (nocodazole), we synchronize cells in prometaphase. Introducing a TTK inhibitor should instantly collapse this arrest, causing a rapid degradation of mitotic markers[8][10].

Step-by-Step Methodology:

  • Cell Synchronization: Seed cancer cells (e.g., HeLa or TNBC lines) and treat with 50 ng/mL nocodazole for 10-14 hours to induce a robust G2/M arrest[8].

  • Inhibitor Challenge: Without removing the nocodazole, spike the culture media with the TTK inhibitor (e.g., 100 nM CFI-402257) or a DMSO vehicle control[8].

  • Time-Course Harvesting: Collect cell pellets at 0, 1, 2, and 4 hours post-inhibitor addition.

  • Immunoblot Analysis: Lyse the cells in RIPA buffer. Perform SDS-PAGE and Western blotting. Probe for phospho-Histone H3 (Ser10) as a marker of mitosis, and Cyclin B1 as a marker of APC/C activity[8].

    • Expected Result: TTK inhibition will cause a rapid, time-dependent loss of p-H3 and Cyclin B1, validating premature mitotic exit.

  • Flow Cytometry (Cell Cycle): Fix parallel samples in 70% ethanol, stain with Propidium Iodide (PI) and RNase A. Analyze DNA content via flow cytometry.

    • Expected Result: Cells will shift from a 4N (G2/M) peak to >4N (polyploid) or sub-G1 (apoptotic) populations over 24-48 hours, confirming mitotic catastrophe[2].

Workflow Step1 1. Recombinant TTK Kinase Assay (In Vitro) Step2 2. Hit Identification & IC50 Determination Step1->Step2 Validated Hits Step3 3. Nocodazole Arrest (SAC Activation) Step2->Step3 Cell Dosing Step4 4. Cellular SAC Abrogation (Immunoblot) Step3->Step4 Target Engagement Step5 5. Flow Cytometry (Aneuploidy/Apoptosis) Step4->Step5 Phenotypic Output

Sequential experimental workflow for the validation of novel TTK kinase inhibitors.

Conclusion and Future Directions

The targeted disruption of the Spindle Assembly Checkpoint via TTK/MPS1 inhibition represents a paradigm shift in exploiting the genomic instability of cancer cells[10]. While monotherapy has shown promise, the future of TTK inhibitors likely lies in rational combination strategies. Preclinical data strongly supports combining TTK inhibitors with microtubule poisons (e.g., paclitaxel or docetaxel) to maximize chromosomal segregation defects[7][11].

However, resistance mechanisms must be anticipated. Recent genomic analyses reveal that mutations in the Anaphase-Promoting Complex/Cyclosome (APC/C) components (such as CDC16) can prolong mitotic duration, thereby rescuing cells from the lethal effects of TTK inhibition[1]. Future drug development efforts must integrate biomarker stratification—such as APC/C functional profiling—to identify patient populations most likely to benefit from this innovative therapeutic class[1].

References

  • Title: TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers Source: aacrjournals.org URL:[Link]

  • Title: Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma Source: nih.gov URL:[Link]

  • Title: Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis Source: nih.gov URL:[Link]

  • Title: Leader of the SAC: Molecular mechanisms of Mps1/TTK regulation in mitosis Source: researchgate.net URL:[Link]

  • Title: Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor Source: chemrxiv.org URL:[Link]

  • Title: The MPS1 Family of Protein Kinases Source: nih.gov URL:[Link]

  • Title: TTK inhibitor OSU13 promotes immunotherapy responses by activating tumor STING Source: jci.org URL:[Link]

  • Title: TTK inhibitor OSU13 promotes immunotherapy responses by activating tumor STING - PMC Source: nih.gov URL:[Link]

  • Title: Human MPS1 Kinase Is Required for Mitotic Arrest Induced by the Loss of CENP-E from Kinetochores Source: molbiolcell.org URL:[Link]

  • Title: Targeting the cell cycle in breast cancer: towards the next phase Source: tandfonline.com URL:[Link]

  • Title: Spindle assembly checkpoint-dependent mitotic delay is required for cell division in absence of centrosomes Source: elifesciences.org URL:[Link]

  • Title: TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma Source: haematologica.org URL:[Link]

  • Title: Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Source: scispace.com URL:[Link]

  • Title: Scaffold-Focused Virtual Screening: Prospective Application to the Discovery of TTK Inhibitors Source: acs.org URL:[Link]

  • Title: Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity Source: crossfire-oncology.com URL:[Link]

Sources

Exploratory

Luvixasertib (CFI-402257): Mechanisms of Mitotic Catastrophe and Cancer Cell Death

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Luvixasertib (also designated as CFI-402257) is a highly selective, orally bioavailable small-molecule inhibitor of Threonine Tyrosine Kina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Luvixasertib (also designated as CFI-402257) is a highly selective, orally bioavailable small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), commonly known as Monopolar Spindle 1 (Mps1) kinase[1]. By directly antagonizing TTK, Luvixasertib abrogates the Spindle Assembly Checkpoint (SAC), forcing cancer cells to bypass mitotic arrest[1]. This guide dissects the molecular pharmacodynamics of Luvixasertib, outlines self-validating experimental workflows for evaluating its efficacy, and explores its translational potential in oncology.

The Mechanistic Imperative: Targeting the Spindle Assembly Checkpoint

In normal cellular physiology, the SAC acts as a rigorous surveillance mechanism during mitosis, ensuring that all chromosomes are properly attached to the bipolar spindle before sister chromatid separation[1]. TTK/Mps1 is a dual-specificity kinase that serves as the primary sensor of unattached kinetochores[1].

Upon detecting unattached kinetochores, TTK catalyzes the formation of the Mitotic Checkpoint Complex (MCC)[1]. The MCC subsequently binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) via its co-activator Cdc20[2]. This inhibition prevents the degradation of securin and cyclin B, effectively arresting the cell in prometaphase[2]. Cancer cells, despite their inherent genomic instability and frequent aneuploidy, remain acutely dependent on the SAC to prevent catastrophic, lethal mitotic errors[1][3].

Molecular Profile and Mechanism of Action of Luvixasertib

Luvixasertib competitively binds to the ATP-binding pocket of TTK, exerting profound intracellular effects[1].

  • SAC Abrogation and Mitotic Catastrophe: By inhibiting TTK, Luvixasertib prevents the recruitment of SAC proteins and the subsequent formation of the MCC[1]. This unleashes APC/C activity prematurely, leading to the rapid degradation of securin and cyclin B[2]. Consequently, cells are forced into anaphase before chromosomes are properly aligned, resulting in severe chromosome missegregation (e.g., lagging chromosomes, anaphase bridges, and multipolar divisions)[1][4].

  • Aneuploidy-Induced Apoptosis: The premature exit from mitosis generates massive aneuploidy and polyploidy (cells with >4n DNA content)[3][4]. The overwhelming accumulation of DNA damage and genomic chaos triggers apoptotic cell death[3][4].

  • Secondary Immune Activation (STING/Interferon): Recent mechanistic studies reveal that Luvixasertib-induced micronuclei and cytosolic DNA are sensed by the cGAS/STING pathway[2]. In models like hepatocellular carcinoma, this activates the DDX41-STING axis, stimulating the production of Type I interferons (T1IFN) and senescence-associated secretory phenotypes (SASP)[2][5]. This converts immunologically "cold" tumors into "hot" environments, promoting robust anti-tumor immunity[2][5].

Pathway Kinetochore Unattached Kinetochore TTK TTK / Mps1 Kinase Kinetochore->TTK Activates MCC Mitotic Checkpoint Complex (MCC) TTK->MCC Catalyzes Luvixasertib Luvixasertib (CFI-402257) Luvixasertib->TTK Blocks APCC APC/C - Cdc20 MCC->APCC Inhibits Mitosis Premature Anaphase & Mitotic Catastrophe APCC->Mitosis Promotes Apoptosis Apoptosis / Cell Death Mitosis->Apoptosis Induces

Caption: Mechanism of Luvixasertib: TTK inhibition abrogates the SAC, leading to mitotic catastrophe.

Quantitative Pharmacodynamics

Luvixasertib demonstrates exceptional potency and selectivity, minimizing off-target toxicity while maximizing target engagement[1][6].

Pharmacodynamic ParameterValueBiological Significance
Target TTK / Mps1 KinaseCore regulator of the Spindle Assembly Checkpoint[1].
Biochemical Potency (Ki) 0.09 ± 0.02 nMIndicates exceptional, sub-nanomolar binding affinity to the kinase domain[1][6].
Cellular Potency (EC50) 6.5 ± 0.5 nMDemonstrates highly efficient intracellular target engagement and SAC inhibition[1].
Kinase Selectivity Highly SelectiveNo significant inhibition against a broad panel of human kinases at 1 μM (including Aurora A/B)[6].
Experimental Protocols for Validating Luvixasertib Efficacy

To rigorously evaluate the efficacy of Luvixasertib in preclinical models, researchers must employ self-validating experimental systems. The following protocols detail the methodologies for tracking mitotic catastrophe, emphasizing the causality behind each procedural step.

Protocol 1: Live-Cell Imaging of Mitotic Progression

Objective: To quantify the acceleration of mitotic timing and visualize chromosome missegregation induced by TTK inhibition[4].

  • Cell Synchronization (Double-Thymidine Block): Arrest cancer cells (e.g., HCT116 or TNBC lines) at the G1/S boundary using a double-thymidine block[1][4].

    • Causality & Self-Validation: Synchronization ensures that the entire cell population enters mitosis uniformly upon release. This provides a strict temporal baseline. Without synchronization, the asynchronous entry into mitosis would obscure the precise measurement of mitotic acceleration caused by SAC abrogation.

  • Drug Exposure & Imaging: Release cells into fresh media containing either 150 nM Luvixasertib or a DMSO vehicle control[4]. Immediately begin time-lapse fluorescence microscopy (utilizing cells expressing H2B-GFP to visualize chromatin)[4].

  • Mitotic Scoring: Quantify the duration from nuclear envelope breakdown (NEBD) to anaphase onset[4]. Score the frequency of abnormal mitoses, specifically looking for lagging chromosomes, endoreduplication, and multipolar divisions[4].

    • Self-Validation: The system validates itself if DMSO-treated control cells exhibit normal mitotic timing (typically 60-90 minutes) with faithful segregation. Luvixasertib-treated cells must demonstrate a 2- to 3-fold reduction in mitotic timing alongside a spike in segregation errors, confirming on-target SAC abrogation[4].

Protocol 2: Flow Cytometric Analysis of Aneuploidy and Apoptosis

Objective: To correlate Luvixasertib-induced genomic instability directly with apoptotic cell death[3][4].

  • Treatment: Expose asynchronous cancer cells to varying concentrations of Luvixasertib (e.g., 40 nM, 100 nM, 400 nM) for 72 hours[3][4].

  • DNA Content Analysis: Harvest live cells, permeabilize, and stain with Propidium Iodide (PI) to measure DNA content via flow cytometry[4].

    • Causality: Cells that bypass the SAC and fail cytokinesis will undergo endoreduplication, resulting in a distinct >4n DNA content peak[4]. This peak is the direct quantitative readout of polyploidy/aneuploidy[3][4].

  • Apoptosis Quantification: Co-stain a parallel cohort of cells with Annexin-V (to detect early apoptosis via phosphatidylserine externalization) and PI (to detect late apoptosis/necrosis via loss of membrane integrity)[4].

    • Self-Validation: A dose-dependent increase in the >4n population must temporally correlate with or immediately precede a statistically significant increase in the Annexin-V positive population[3][4]. This confirms that the observed cell death is a direct consequence of the induced aneuploidy rather than off-target cytotoxicity.

Workflow Sync 1. Cell Synchronization (Double Thymidine) Treat 2. Luvixasertib Treatment Sync->Treat Image 3. Live-Cell Imaging (H2B-GFP) Treat->Image Flow 5. Flow Cytometry (PI / Annexin-V) Treat->Flow 72h Post-release Score 4. Mitotic Scoring (Timing & Errors) Image->Score

Caption: Experimental workflow for validating Luvixasertib-induced mitotic errors and apoptosis.

Translational Perspectives and Clinical Trajectory

Luvixasertib is currently advancing through clinical development by Treadwell Therapeutics[7]. It is being evaluated in Phase I/II clinical trials for various indications, including advanced solid tumors, sarcomas, triple-negative breast cancer (TNBC), and ER+/HER2- breast cancer[7].

Notably, preclinical models demonstrate that Luvixasertib not only acts as a potent monotherapy but also synergizes effectively with radiotherapy and immune checkpoint inhibitors (such as anti-PD-1 antibodies)[1][5]. By inducing micronuclei and activating the T1IFN signaling axis, Luvixasertib modulates the tumor immune microenvironment, offering a compelling rationale for rational combination therapies in immunocompetent patients[2][5].

References
  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the tre
  • Tyrosine Threonine Kinase Inhibition Eliminates Lung Cancers by Augmenting Apoptosis and Polyploidy. aacrjournals.org.
  • Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer.
  • Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling. nih.gov.
  • CFI-402257 - the Chemical Probes Portal. chemicalprobes.org.
  • CFI-402257, a TTK inhibitor, effectively suppresses hep
  • Luvixasertib by Treadwell Therapeutics for Sarcomas: Likelihood of Approval. pharmaceutical-technology.com.

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Protocols & Analytical Methods

Method

Application Note: Development and Optimization of an In Vivo Formulation of Luvixasertib (CFI-402257) for Oral Gavage in Mice

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: Luvixasertib (Synonyms: CFI-402257) Primary Target: Threonine Tyrosine Kinase (TTK) / Monopolar Spindle 1 (Mps1) Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: Luvixasertib (Synonyms: CFI-402257) Primary Target: Threonine Tyrosine Kinase (TTK) / Monopolar Spindle 1 (Mps1)

Introduction & Mechanistic Rationale

Luvixasertib (CFI-402257) is a highly potent, orally bioavailable, and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1)[1]. TTK is an essential chromosomal regulator that is frequently overexpressed in aneuploid tumors. By inhibiting TTK with sub-nanomolar affinity ( Ki​=0.1 nM), Luvixasertib inactivates the spindle assembly checkpoint (SAC)[2].

Causality in Efficacy: The therapeutic efficacy of Luvixasertib relies on forcing cancer cells through an accelerated, erroneous mitosis. This premature progression leads to severe chromosome missegregation and lethal aneuploidy[3]. Furthermore, the resulting micronuclei rupture releases cytosolic DNA, which activates the DDX41-STING pathway. This induces a senescence-associated secretory phenotype (SASP) that actively recruits CD4+ T cells, CD8+ T cells, and Natural Killer (NK) cells to the tumor microenvironment, providing a dual mechanism of direct cytotoxicity and immune-mediated clearance[2].

MOA Luv Luvixasertib (CFI-402257) TTK TTK / Mps1 Kinase Luv->TTK Inhibits (Ki = 0.1 nM) SAC Spindle Assembly Checkpoint (SAC) Inactivation TTK->SAC Prevents Activation Mitosis Accelerated Mitosis & Chromosome Missegregation SAC->Mitosis Aneuploidy Aneuploidy & Polyploidy Mitosis->Aneuploidy DNA Cytosolic DNA Accumulation Aneuploidy->DNA Micronuclei Rupture Apoptosis Apoptosis / Cell Death Aneuploidy->Apoptosis Mitotic Catastrophe STING DDX41-STING Pathway Activation DNA->STING Immune Immune Cell Recruitment (CD4+, CD8+, NK) STING->Immune SASP Secretion

Figure 1: Dual mechanism of action of Luvixasertib (CFI-402257) driving mitotic catastrophe and immune recruitment.

Physicochemical Properties & Formulation Strategy

Luvixasertib is a hydrophobic small molecule. Administering hydrophobic drugs via oral gavage (PO) in aqueous-dominant vehicles often results in precipitation in the gastrointestinal tract, leading to erratic pharmacokinetic (PK) profiles and sub-therapeutic exposure.

To achieve a clear, stable solution capable of delivering the Maximum Tolerated Dose (MTD) of 6.0 – 6.5 mg/kg[1], a multi-component co-solvent system is required. The validated vehicle consists of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [4].

Formulation Causality:

  • 10% DMSO: Acts as the primary solvent to disrupt the crystal lattice of the API. Note: Moisture-contaminated DMSO will drastically reduce solubility; strictly use anhydrous DMSO.

  • 40% PEG300: Acts as a co-solvent. It lowers the dielectric constant of the mixture, preventing the hydrophobic drug from crashing out when the aqueous phase is introduced.

  • 5% Tween-80: A non-ionic surfactant that reduces surface tension and stabilizes the micro-emulsion, preventing nucleation and crystal growth.

  • 45% Saline (0.9%): Brings the formulation to the final dosing volume while maintaining physiological isotonicity to prevent gastric irritation during gavage.

Step-by-Step Protocol: Preparation of Luvixasertib Formulation

Self-Validating System: This protocol is designed to be self-validating. The order of addition is critical. If precipitation or cloudiness occurs at any step, the formulation has failed and must be discarded. Do not administer a suspension if a clear solution is expected.

Materials Required
  • Luvixasertib (CFI-402257) powder (Purity 98%)

  • Anhydrous DMSO

  • PEG300 (Alternatively, PEG400 can be used[5])

  • Tween-80

  • 0.9% NaCl (Saline)

Preparation Workflow (Target Concentration: 0.65 mg/mL for a 6.5 mg/kg dose at 10 mL/kg dosing volume)
  • Primary Dissolution: Weigh the required amount of Luvixasertib powder. Add the calculated volume of anhydrous DMSO (10% of final volume). Vortex vigorously for 1-2 minutes.

    • Validation Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at room temperature for up to 5 minutes.

  • Co-Solvent Addition: Add PEG300 (40% of final volume) to the DMSO stock. Vortex for 30 seconds to ensure a homogeneous mixture.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Because Tween-80 is highly viscous, use a positive displacement pipette or cut the tip of a standard pipette. Vortex for 1 minute.

  • Aqueous Dilution: Add 0.9% Saline (45% of final volume) dropwise while continuously swirling or vortexing the tube.

    • Validation Check: Rapid addition of saline can cause localized precipitation. The final solution must remain a clear, homogeneous liquid[4].

  • Storage: The working solution should be prepared fresh and used on the same day to guarantee chemical stability and prevent delayed precipitation[4].

Table 1: Formulation Master Mix Volumes
Final VolumeLuvixasertib Mass1. DMSO (10%)2. PEG300 (40%)3. Tween-80 (5%)4. Saline (45%)
1 mL 0.65 mg100 µL400 µL50 µL450 µL
5 mL 3.25 mg500 µL2.0 mL250 µL2.25 mL
10 mL 6.50 mg1.0 mL4.0 mL500 µL4.5 mL

In Vivo Dosing & Experimental Workflow

Dose Selection and Toxicity

Extensive preclinical toxicity studies define the upper dose level (MTD) for once-daily (QD) oral administration of Luvixasertib in mice to be between 6.0 and 6.5 mg/kg [1]. Doses within this range achieve optimal tumor growth inhibition (TGI) without causing >10% body weight loss or overt behavioral toxicities[1].

Administration Protocol
  • Route: Oral Gavage (PO) using a stainless steel or flexible PTFE gavage needle.

  • Dosing Volume: Standardized to 10 mL/kg body weight (e.g., 200 µL for a 20 g mouse).

  • Schedule: Once daily (QD) for 21 consecutive days[5].

Workflow Step1 1. Primary Dissolution 10% DMSO Step2 2. Co-Solvent Addition 40% PEG300 Step1->Step2 Vortex / Sonicate Step3 3. Surfactant Stabilization 5% Tween-80 Step2->Step3 Mix thoroughly Step4 4. Aqueous Dilution 45% Saline (0.9%) Step3->Step4 Dropwise addition QC Quality Control Visual Inspection (Clear) Step4->QC Assess solubility Gavage Oral Gavage (PO) 5.0 - 6.5 mg/kg QD QC->Gavage Pass (No precipitate) Monitor In Vivo Monitoring Tumor Vol & Body Weight Gavage->Monitor 21-Day Schedule

Figure 2: Step-by-step workflow for the preparation and administration of Luvixasertib.

Expected Preclinical Efficacy Data

When formulated and administered correctly, Luvixasertib demonstrates potent dose-dependent antitumor activity across multiple solid tumor xenograft models. Tumor volume ( V ) is typically calculated using the modified ellipsoidal formula: V=(length×width2)/2 [5].

Table 2: Summary of Expected In Vivo Efficacy (21-Day QD PO Dosing)
Tumor ModelCancer TypeDose (mg/kg)Tumor Growth Inhibition (TGI%)Body Weight Loss
MDA-MB-231 Triple-Negative Breast Cancer6.0 mg/kg89% <10% (Well tolerated)
MDA-MB-468 Triple-Negative Breast Cancer6.0 mg/kg94% <10% (Well tolerated)
PDX Model High-Grade Serous Ovarian6.5 mg/kg61% <10% (Well tolerated)
HCT116 Colorectal Cancer6.5 mg/kg68% <10% (Well tolerated)
393P Lung Cancer8.5 mg/kg75.2%Minimal toxicity observed

Data synthesized from foundational in vivo efficacy studies of CFI-402257[1][5][6][7].

References

  • [5] AACR Journals. "Tyrosine Threonine Kinase Inhibition Eliminates Lung Cancers by Augmenting Apoptosis and Polyploidy." Cancer Research. Available at:[Link]

  • [1] NIH PMC. "Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer." Proc Natl Acad Sci U S A. Available at:[Link]

  • [6] PNAS. "Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer." PNAS. Available at: [Link]

  • [7] NIH PMC. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent." ACS Med Chem Lett. Available at:[Link]

  • [2] NIH PMC. "CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma." Proc Natl Acad Sci U S A. Available at: [Link]

Sources

Application

Application Note: In Vitro Characterization and Cell Culture Protocols for Luvixasertib (CFI-402257)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Threonine Tyrosine Kinase (TTK/Mps1) Inhibition, Spindle Assembly Checkpoint (SAC) Override, and Aneuploidy Induction Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Threonine Tyrosine Kinase (TTK/Mps1) Inhibition, Spindle Assembly Checkpoint (SAC) Override, and Aneuploidy Induction

Scientific Background & Mechanistic Rationale

Luvixasertib (also known as CFI-402257) is a highly potent, orally bioavailable, and selective ATP-competitive inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase[1][2]. TTK is a dual-specificity kinase that acts as a central node in the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that prevents chromosome segregation until all kinetochores are properly attached to the mitotic spindle[3].

In cancer cell lines, which often rely on a robust SAC to tolerate high levels of replication stress, inhibition of TTK by Luvixasertib prevents the recruitment of SAC proteins to unattached kinetochores[2]. This forces the cells to prematurely exit mitosis with unattached chromosomes, leading to severe chromosome missegregation, massive aneuploidy (polyploidy >4N), micronuclei formation, and subsequent apoptotic cell death[4][5]. Because Luvixasertib exhibits >100-fold selectivity for TTK over 260 other kinases, researchers can confidently attribute phenotypic changes at sub-micromolar concentrations directly to TTK inhibition[6][7].

MechanismOfAction Luv Luvixasertib (CFI-402257) TTK TTK / Mps1 Kinase Luv->TTK Inhibits (IC50 ~1.2 nM) SAC Spindle Assembly Checkpoint (SAC) TTK->SAC Prevents Activation Mitosis Premature Mitotic Exit (Unattached Chromosomes) SAC->Mitosis SAC Override Aneuploidy Severe Aneuploidy & Micronuclei Formation Mitosis->Aneuploidy Segregation Errors Apoptosis Cell Death / Apoptosis (Immune Activation) Aneuploidy->Apoptosis Genomic Instability

Figure 1: Mechanism of Action for Luvixasertib (CFI-402257) driving aneuploidy and apoptosis.

Quantitative Data Summary

The cellular response to Luvixasertib is highly dependent on the genetic background of the cell line. Cells with high endogenous replication stress or pre-existing genomic instability (e.g., Triple-Negative Breast Cancer [TNBC] or Hepatocellular Carcinoma [HCC]) are particularly sensitive[4][5].

Table 1: Physicochemical Properties & Reference Inhibitory Concentrations
Property / ParameterValue / DescriptionReference
Target TTK (Mps1)[2]
Biochemical IC50 1.2 nM – 1.7 nM[2][5]
Binding Affinity (Ki) 0.09 nM – 0.1 nM[5][8]
GI50: HCT116 (Colon) ~15 nM[5]
GI50: Ovarian Cancer ~30 nM[5]
GI50: TNBC (MDA-MB-231) ~160 nM[5][9]
Solubility Soluble in anhydrous DMSO[1]

Experimental Design: Establishing a Self-Validating System

As a Senior Application Scientist, I emphasize that running a drug treatment protocol without internal mechanistic validation is a critical point of failure. To ensure your Luvixasertib assays are self-validating systems , you must incorporate a SAC override control.

The Causality Principle: Luvixasertib does not merely "kill cells"; it specifically breaks the mitotic checkpoint. Therefore, treating cells with a spindle poison (like Nocodazole) should normally arrest them in the G2/M phase, characterized by high levels of phosphorylated Histone H3 (Ser10). If Luvixasertib is actively inhibiting TTK, it will override this Nocodazole-induced arrest, forcing the cells out of mitosis and causing a rapid, quantifiable drop in p-Histone H3 levels[3][9]. All downstream protocols in this guide are designed to capture this specific cascade.

ExperimentalWorkflow Prep 1. Reagent Prep (10 mM Anhydrous DMSO Stock) Seed 2. Cell Seeding & Synchronization (e.g., Double Thymidine Block) Prep->Seed Treat 3. Luvixasertib Treatment (Dose Response: 10 nM - 1 µM) Seed->Treat Assay1 Viability Assay (CellTiter-Glo/XTT) Determine GI50 Treat->Assay1 Assay2 Cell Cycle Analysis (PI Staining / Flow Cytometry) Quantify >4N Polyploidy Treat->Assay2 Assay3 Western Blot (p-Histone H3, p-Mps1) Confirm SAC Override Treat->Assay3

Figure 2: Standardized in vitro workflow for evaluating Luvixasertib efficacy and mechanism.

Step-by-Step Methodologies

Compound Preparation & Storage

Moisture-contaminated DMSO will rapidly degrade the solubility and efficacy of Luvixasertib[1].

  • Stock Solution: Dissolve lyophilized Luvixasertib in 100% fresh, anhydrous DMSO to create a 10 mM stock solution.

  • Aliquot & Store: Aliquot into single-use opaque vials to prevent freeze-thaw degradation and light exposure. Store at -80°C for up to 1 year, or -20°C for up to 6 months[10].

  • Working Solutions: Dilute the stock solution in pre-warmed complete culture media immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Cell Viability & Proliferation (GI50 Determination)

To determine the Growth Inhibition 50% (GI50) across different cell lines (e.g., MDA-MB-231, HCT116)[3][9]:

  • Seeding: Seed cells in 96-well plates at a density of 2,000–5,000 cells/well (depending on the doubling time of the specific line) in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare a 10-point 1:3 serial dilution of Luvixasertib ranging from 1.5 µM down to 0.07 nM. Add 100 µL of the 2X drug solutions to the corresponding wells. Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 72 to 120 hours (3 to 5 days). Extended incubation is critical because Luvixasertib requires cells to pass through mitosis to induce segregation errors and subsequent death[8].

  • Detection: Add CellTiter-Glo (or XTT reagent) according to the manufacturer's instructions[5][11]. Measure luminescence/absorbance and calculate the GI50 using non-linear regression analysis.

Flow Cytometry: Quantifying Aneuploidy and Polyploidy

Because TTK inhibition causes cells to bypass cytokinesis and re-enter the cell cycle, treated cells will accumulate >4N and >8N DNA content[5].

  • Synchronization (Optional but Recommended): Synchronize cells at the G1/S boundary using a double thymidine block (2 mM) to ensure a uniform progression through mitosis upon release[5].

  • Treatment: Release cells into fresh media containing Luvixasertib (e.g., 50 nM, 100 nM, and 500 nM) or vehicle control[5][7].

  • Harvesting: After 24–48 hours, harvest cells (including floating apoptotic cells in the media) via trypsinization. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL cold PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A)[4]. Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze via flow cytometry (e.g., LSRFortessa). Gate out doublets and quantify the percentage of the population exhibiting >4N (polyploid/aneuploid) DNA content[4][9].

Western Blotting: Validating SAC Override (The Self-Validating Control)

This protocol proves that the observed cell death is mechanistically driven by TTK inhibition[3][9].

  • Pre-treatment: Treat cells with 50 ng/mL Nocodazole for 14–16 hours to depolymerize microtubules, robustly activating the SAC and arresting cells in prometaphase[9].

  • Luvixasertib Challenge: Without removing the Nocodazole, spike in Luvixasertib (100 nM – 500 nM) or DMSO vehicle.

  • Time-Course Harvest: Harvest cell lysates at 1, 2, 4, and 8 hours post-Luvixasertib addition using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a membrane. Probe for phospho-Histone H3 (Ser10) (a marker of mitosis) and total Histone H3 .

  • Interpretation: The vehicle control will maintain high p-Histone H3 levels (sustained mitotic arrest). Successful TTK inhibition by Luvixasertib will cause a rapid, dose-dependent disappearance of p-Histone H3 within 2–4 hours, proving the cells have prematurely exited mitosis despite the presence of Nocodazole[3]. Additionally, probing for p-Mps1 (Thr12/Ser15) can directly confirm target engagement and inhibition of autophosphorylation[8].

References

  • Simurosertib (TAK-931)
  • Luvixasertib (CFI-402257)
  • Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC)
  • CFI-402257 is a Highly Selective and Orally Active Inhibitor of Mps1/TTK Source: MedChemExpress URL
  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer Source: NIH / PMC URL
  • Phase I study of CFI-402257, an oral TTK inhibitor, in patients with advanced solid tumors Source: ASCO Publications URL
  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer (PNAS)
  • Luvixasertib hydrochloride (CFI-402257 hydrochloride)
  • CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma Source: NIH / PMC URL
  • Energy-stress-mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple-negative breast cancer Source: Spandidos Publications URL
  • Structure-Guided Optimization Provides a Series of TTK Protein Inhibitors with Potent Antitumor Activity Source: ACS Publications URL

Sources

Method

western blot protocol to analyze protein changes after CFI-402257 treatment

Western Blot Protocol to Analyze Protein Changes After CFI-402257 Treatment Introduction The integrity of the cell cycle is paramount for normal cellular function, and its dysregulation is a cornerstone of cancer develop...

Author: BenchChem Technical Support Team. Date: March 2026

Western Blot Protocol to Analyze Protein Changes After CFI-402257 Treatment

Introduction

The integrity of the cell cycle is paramount for normal cellular function, and its dysregulation is a cornerstone of cancer development. The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis.[1] A key regulator of the SAC is the dual-specificity protein kinase, Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK).[2] Mps1/TTK is essential for recruiting SAC proteins to unattached kinetochores, thereby preventing premature entry into anaphase.[3] Due to its elevated expression in various cancers and its critical role in cell division, Mps1/TTK has emerged as a promising therapeutic target.[4]

CFI-402257 is a potent, highly selective, and orally active small-molecule inhibitor of Mps1/TTK kinase.[3][5][6] Inhibition of Mps1/TTK with CFI-402257 overrides the SAC, leading to significant chromosome missegregation, aneuploidy, and subsequent cancer cell death.[1] A secondary consequence of this genomic instability is the formation of micronuclei, which can rupture and expose cytosolic DNA. This, in turn, activates the cGAS-STING (Stimulator of Interferon Genes) pathway, a component of the innate immune system, leading to an anti-tumor immune response.

This application note provides a comprehensive, field-proven Western blot protocol for researchers, scientists, and drug development professionals to accurately characterize the pharmacodynamic effects of CFI-402257. The protocol details methods to assess target engagement, downstream pathway modulation, and the induction of apoptosis.

Editor's Note: Initial inquiries may associate CFI-402257 with Polo-like kinase 4 (PLK4). This is incorrect. The specific PLK4 inhibitor is a related compound, CFI-400945.[7][8][9][10][11] This document will focus exclusively on the correct target of CFI-402257, which is Mps1/TTK.

Mechanism of Action & Key Analytical Targets

Treatment of cancer cells with CFI-402257 is expected to induce a cascade of measurable events. This protocol focuses on detecting these changes at the protein level via Western blot.

  • Target Engagement (Mps1/TTK): Mps1/TTK undergoes autophosphorylation as part of its activation. While a direct phospho-Mps1/TTK antibody can be used, a more common and robust method to show engagement is to observe the downstream consequences of its inhibition. Therefore, this protocol will focus on total Mps1/TTK levels and its downstream effectors.

  • Induction of Apoptosis: The catastrophic chromosome missegregation caused by CFI-402257 treatment ultimately triggers programmed cell death, or apoptosis. A key event in this process is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases.[12] Detecting the 89-kDa cleaved fragment of PARP is a reliable marker of apoptosis.[12][13][14]

  • Activation of the STING Pathway: Genomic instability and micronuclei formation lead to the activation of the innate immune sensor STING. This is marked by the phosphorylation of STING itself and its downstream effector, Interferon Regulatory Factor 3 (IRF3).[15][16] Monitoring the phosphorylation of STING (at Ser366) and IRF3 (at Ser396) provides evidence of this secondary anti-tumor mechanism.[15][17][18]

CFI402257_Pathway cluster_0 Cellular Events cluster_1 Western Blot Readouts CFI402257 CFI-402257 Mps1 Mps1/TTK Kinase CFI402257->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Aneuploidy Aneuploidy & Micronuclei Formation Mps1->Aneuploidy Prevents via SAC Segregation Correct Chromosome Segregation SAC->Segregation Ensures Segregation->Aneuploidy Prevents Apoptosis Apoptosis Aneuploidy->Apoptosis cGAS_STING cGAS-STING Pathway Activation Aneuploidy->cGAS_STING pPARP Cleaved PARP ↑ Apoptosis->pPARP pSTING p-STING (S366) ↑ cGAS_STING->pSTING pIRF3 p-IRF3 (S396) ↑ pSTING->pIRF3

Figure 1: Signaling cascade following Mps1/TTK inhibition by CFI-402257.

Detailed Experimental Protocol

This protocol is optimized for cultured cancer cell lines (e.g., HeLa, HCT116, MDA-MB-231).

Part A: Cell Culture and CFI-402257 Treatment
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a concentrated stock solution of CFI-402257 (e.g., 10 mM in DMSO). From this stock, prepare working solutions in complete culture medium.

  • Treatment: Aspirate the old medium from the cells and replace it with medium containing the desired concentration of CFI-402257 or vehicle control (DMSO).

    • Rationale: A dose-response experiment (e.g., 10 nM, 30 nM, 100 nM, 300 nM) and a time-course experiment (e.g., 24, 48, 72 hours) are recommended to determine optimal conditions. IC50 values for CFI-402257 are typically in the low nanomolar range.[1]

  • Incubation: Return plates to the incubator for the specified duration.

Part B: Cell Lysis and Protein Quantification
  • Preparation: Place culture plates on ice. Prepare fresh lysis buffer.

    • RIPA Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Crucial Addition: Immediately before use, add protease and phosphatase inhibitor cocktails to the lysis buffer according to the manufacturer's instructions. This prevents protein degradation and dephosphorylation.

  • Lysis: Aspirate the medium and wash cell monolayers twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well.

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, clean, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, which is compatible with detergents in the lysis buffer.

Part C: SDS-PAGE and Western Blotting
  • Sample Preparation: Based on the quantification results, dilute each sample with 4x Laemmli sample buffer to a final concentration of 1x. Aim to load 20-30 µg of total protein per lane.

  • Denaturation: Heat the samples at 95°C for 5-10 minutes.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of a 4-15% precast polyacrylamide gel. Run the gel in 1x Tris-Glycine-SDS running buffer until the dye front reaches the bottom.

    • Rationale: A gradient gel is recommended as the target proteins (TTK, PARP, STING, IRF3) have a wide range of molecular weights.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system (e.g., 100V for 90 minutes at 4°C) is recommended for optimal transfer efficiency.

    • Note: PVDF membranes must be activated in methanol for ~30 seconds before use.

Part D: Immunodetection
  • Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Expert Tip: Use 5% BSA for blocking when probing for phosphorylated proteins to reduce background noise.

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer as recommended in Table 1. Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2,000 to 1:10,000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Use multiple exposure times to ensure signals are not saturated.

Data Presentation and Visualization
Recommended Antibodies and Dilutions

Target ProteinExpected MWFunction / PathwayRecommended Starting DilutionSupplier (Example Cat#)Citation(s)
Total TTK/Mps1 ~97 kDaTarget Protein1:1000Cell Signaling (#3255), Abcam (ab24226)[2]
Cleaved PARP 89 kDaApoptosis Marker1:1000Cell Signaling (#9541), BD (#552597)[12][13]
p-STING (S366) ~40 kDaInnate Immunity1:1000GeneTex (GTX57223), Affinity Bio (AF7416)[17][18]
p-IRF3 (S396) ~50 kDaInnate Immunity1:1000Cell Signaling (#4947), Proteintech (29528-1-AP)[15][16]
GAPDH ~37 kDaLoading Control1:5000 - 1:10000Proteintech (60004-1-Ig)[16]
β-Actin ~42 kDaLoading Control1:5000 - 1:10000Cell Signaling (#4970)N/A

graph TD {
A[Start: Treat Cells with CFI-402257] --> B{Harvest & Lyse Cells};
B --> C[Quantify Protein (BCA Assay)];
C --> D{Prepare Samples & Denature};
D --> E[SDS-PAGE Gel Electrophoresis];
E --> F[Transfer Proteins to PVDF Membrane];
F --> G[Block Membrane (5% BSA in TBST)];
G --> H{Incubate with Primary Antibody (Overnight, 4°C)};
H --> I[Wash 3x with TBST];
I --> J{Incubate with HRP-Secondary Antibody (1 hr, RT)};
J --> K[Wash 3x with TBST];
K --> L[Apply ECL Substrate];
L --> M[Image Chemiluminescence];
M --> N[End: Analyze Data];
subgraph "Preparation"
    A; B; C; D;
end
subgraph "Blotting"
    E; F;
end
subgraph "Immunodetection"
    G; H; I; J; K; L; M;
end
subgraph "Analysis"
    N;
end

style A fill:#4285F4,font-weight:bold,font-color:white
style N fill:#34A853,font-weight:bold,font-color:white

}

Figure 2: Step-by-step workflow for the Western blot protocol.

References
  • Anti-IRF3 (phospho Ser396) Antibody (A12493). ABclonal. Available from: [Link]

  • Anti-PARP (cleaved Asp214) Antibody (A94925). ABclonal. Available from: [Link]

  • Liu, Y., et al. (2017). Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. Proceedings of the National Academy of Sciences, 114(12), 3127-3132. Available from: [Link]

  • CFI-400945 | PLK4 inhibitor. AdooQ Bioscience. Available from: [Link]

  • Mason, J. M., et al. (2017). Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. Proceedings of the National Academy of Sciences, 114(12), 3127-3132. Available from: [Link]

  • Liu, Y., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. Available from: [Link]

  • Lee, J., et al. (2024). Energy-stress-mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple-negative breast cancer. Oncology Reports, 52(1), 1-1. Available from: [Link]

  • Treadwell Announces Initiation of New Clinical Trial of CFI-400945 in Patients with Metastatic Castrate-Resistant Prostate Cancer (mCRPC). BioSpace. Available from: [Link]

  • Anti-TTK/Mps1/TTK Antibody Picoband. Boster Bio. Available from: [Link]

  • Anti-TTK/Mps1/TTK Antibody Picoband®. BioHippo. Available from: [Link]

  • Phospho-TMEM173/STING (Ser366) Antibody. Affinity Biosciences. Available from: [Link]

Sources

Application

Application Note: Optimization of Luvixasertib (CFI-402257) Dosage and Delivery in MDA-MB-468 TNBC Xenograft Models

Introduction & Mechanistic Rationale Luvixasertib (also known as CFI-402257) is a highly potent, orally bioavailable, and selective inhibitor of Threonine Tyrosine Kinase (TTK), commonly referred to as Monopolar Spindle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Luvixasertib (also known as CFI-402257) is a highly potent, orally bioavailable, and selective inhibitor of Threonine Tyrosine Kinase (TTK), commonly referred to as Monopolar Spindle 1 (Mps1) kinase[1]. TTK is a core component of the Spindle Assembly Checkpoint (SAC), a critical regulatory mechanism that ensures proper chromosome alignment and segregation during mitosis.

In Triple-Negative Breast Cancer (TNBC) models such as MDA-MB-468, cells are characterized by baseline aneuploidy and TP53 mutations[2]. Because of this inherent chromosomal instability, these cells rely heavily on the SAC to maintain their genome just above the threshold of lethality. Luvixasertib competitively binds to the ATP-binding pocket of TTK (K_i = 0.1 nM, IC_50 = 1.7 nM)[3]. Inhibition of TTK abrogates the SAC, forcing cells to prematurely exit mitosis with unaligned chromosomes. This massive missegregation induces a dose-dependent dysregulation of the cell cycle, resulting in severe aneuploidy, mitotic catastrophe, and subsequent apoptosis[3].

Pharmacodynamics & Pathway Visualization

To understand the causality behind strict dosage limits, one must examine the pathway. Complete ablation of TTK in vivo affects not only tumor cells but also highly proliferative healthy tissues (e.g., the hematopoietic compartment and intestinal crypts). Therefore, dosing must achieve a precise therapeutic window where the inherently unstable TNBC cells are pushed into apoptosis while sparing normal diploid cells.

G Luvixasertib Luvixasertib (CFI-402257) TTK TTK / Mps1 Kinase Luvixasertib->TTK Inhibits (Ki=0.1 nM) SAC Spindle Assembly Checkpoint (SAC) Luvixasertib->SAC Abrogates TTK->SAC Activates/Maintains Chromosomes Chromosome Alignment & Segregation SAC->Chromosomes Regulates Aneuploidy Severe Aneuploidy & Mitotic Catastrophe SAC->Aneuploidy Premature Mitotic Exit Apoptosis Tumor Cell Apoptosis (MDA-MB-468) Aneuploidy->Apoptosis Lethal Instability

Caption: TTK/Mps1 signaling pathway disruption by Luvixasertib leading to mitotic catastrophe.

Recommended In Vivo Dosage & Quantitative Efficacy

Based on pharmacokinetic and pharmacodynamic profiling in murine models, the upper dose limit for once-daily (QD) oral administration of Luvixasertib is strictly defined between 6.0 and 6.5 mg/kg[1]. Exceeding 6.5 mg/kg QD significantly increases the risk of severe body weight loss and systemic toxicity due to off-target SAC abrogation in healthy dividing cells.

For MDA-MB-468 xenografts, optimal dose-dependent tumor growth inhibition (TGI) is observed within the 5.0 to 6.0 mg/kg window[3].

Treatment GroupDosage (mg/kg)Administration RouteScheduleTumor Growth Inhibition (TGI)Toxicity / Body Weight Loss
Vehicle Control0Oral Gavage (PO)QD0%None
Luvixasertib Low5.0Oral Gavage (PO)QD75%Minimal (<5%)
Luvixasertib High6.0Oral Gavage (PO)QD94%Tolerable (<10%)

Table 1: Quantitative efficacy of Luvixasertib in MDA-MB-468 TNBC xenograft models[1][3].

Experimental Workflow & Protocol

Workflow Prep Cell Preparation MDA-MB-468 Inoculation Subcutaneous Inoculation Prep->Inoculation Monitor Monitor Tumor Volume (100-150 mm³) Inoculation->Monitor Randomize Randomization (n=8-10/group) Monitor->Randomize Dosing Oral Dosing QD (5 or 6 mg/kg) Randomize->Dosing Assess Efficacy & Toxicity Assessment Dosing->Assess

Caption: Step-by-step experimental workflow for Luvixasertib efficacy testing in xenografts.

Step-by-Step Methodology: MDA-MB-468 Xenograft Establishment & Dosing

Self-Validating Principle: To ensure trustworthiness, this protocol incorporates strict randomization criteria and body weight thresholds. If body weight drops by >15%, dosing must be suspended, validating the upper limit constraints of the drug.

Phase 1: Formulation of Luvixasertib Causality: Luvixasertib is highly hydrophobic. Proper formulation is required to ensure bioavailability and consistent gastrointestinal absorption without precipitation[4].

  • Stock Solution: Dissolve Luvixasertib powder in 100% anhydrous DMSO to create a concentrated stock. (Note: Moisture-contaminated DMSO significantly reduces solubility).

  • Working Suspension (for PO administration): Add solvents sequentially and vortex between each step to prevent precipitation.

    • 10% DMSO (containing the drug)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Alternative Formulation: 10% DMSO followed by 90% (20% SBE-β-CD in saline) can also achieve a clear solution with a solubility of ≥ 2.08 mg/mL[4].

  • Prepare fresh daily or store the DMSO stock at -80°C.

Phase 2: Cell Preparation and Inoculation

  • Culture MDA-MB-468 cells in RPMI-1640 or DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified incubator.

  • Harvest cells at 70-80% confluence during the exponential growth phase to ensure high viability (>95% via Trypan Blue exclusion).

  • Resuspend 5 × 10^6 cells in 100 µL of a 1:1 mixture of cold PBS and Matrigel. (Causality: Matrigel provides extracellular matrix support, enhancing the engraftment rate and initial vascularization of MDA-MB-468 cells).

  • Inject the 100 µL cell suspension subcutaneously into the right flank of 6-8 week-old female BALB/c nude or NOD/SCID mice.

Phase 3: Randomization and Dosing

  • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume (V) using the formula: V=(Length×Width2)/2 .

  • Self-Validating Step: Do not begin dosing immediately. Wait until tumors reach an average volume of 100–150 mm³. Randomize mice into control and treatment groups (n=8-10 per group) ensuring the mean tumor volume and variance are statistically identical across groups.

  • Administer Luvixasertib (5.0 mg/kg or 6.0 mg/kg) via oral gavage (PO) once daily (QD). Administer the vehicle control using the exact same solvent ratio and volume (e.g., 10 mL/kg body weight).

Phase 4: Monitoring and Endpoint Assessment

  • Measure tumor volumes and body weights three times per week.

  • Toxicity Check: A body weight loss of >10% indicates moderate toxicity. If body weight drops >15%, institute a dosing holiday until weight is recovered. This is critical given the narrow therapeutic window (upper limit 6.5 mg/kg)[1].

  • Calculate Tumor Growth Inhibition (TGI) at the study endpoint (typically 21-28 days post-dosing initiation): TGI(%)=[1−(ΔVtreated​/ΔVcontrol​)]×100 .

References

  • Title: CFI-402257(luvixasertib)|CAS 1610759-22-2 Source: DC Chemicals URL: [Link]

  • Title: Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Method

Application Note: Quantifying Cell Cycle Perturbations in HCT116 Cells Following Luvixasertib Treatment

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing cell cycle analysis of the HCT116 human colorectal carcinoma cell line upon treatment wi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing cell cycle analysis of the HCT116 human colorectal carcinoma cell line upon treatment with Luvixasertib (also known as CFI-402257). Luvixasertib is a potent and selective inhibitor of the dual-specificity protein kinase TTK (also known as Mps1), a critical component of the Spindle Assembly Checkpoint (SAC).[1][2][3] Inhibition of TTK/Mps1 disrupts the SAC, leading to premature mitotic exit, chromosome missegregation, and the formation of aneuploid cells, ultimately triggering cell death in cancer cells.[1][3] This application note details the underlying scientific principles, provides a robust, step-by-step protocol for cell preparation, propidium iodide (PI) staining, and flow cytometric analysis, and offers guidance on data interpretation.

Introduction: The Rationale for Cell Cycle Analysis

1.1 The Role of TTK/Mps1 in Cell Cycle Regulation

The cell cycle is a tightly regulated process ensuring the faithful replication and segregation of the genome.[4] The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the mitotic spindle. The TTK (Mps1) kinase is a master regulator of the SAC.[3] In cancer cells, which often exhibit genomic instability, the SAC is crucial for survival.

1.2 Luvixasertib's Mechanism of Action

Luvixasertib is an orally bioavailable small molecule that selectively inhibits TTK kinase activity with high potency (IC50 of 1.7 nM).[1][2] By inhibiting TTK, Luvixasertib effectively deactivates the SAC. This forces cells to exit mitosis prematurely, even with misaligned chromosomes.[3] The resulting catastrophic chromosome missegregation leads to gross aneuploidy and the induction of apoptosis.[1] This distinct mechanism of action makes cell cycle analysis an essential tool to quantify the pharmacological effect of Luvixasertib.

1.3 Propidium Iodide (PI) Staining for DNA Content

Flow cytometry using propidium iodide (PI) staining is the gold-standard method for cell cycle analysis.[5] PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[6] The fluorescence intensity emitted by PI is directly proportional to the cell's total DNA content.[7] This allows for the clear discrimination and quantification of cell populations in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication, with a (4N) DNA content.

  • Sub-G1: Apoptotic cells or cellular debris with a fractional DNA content (<2N).

  • Polyploidy/Aneuploidy: Cells with abnormal DNA content (>4N), an expected outcome of Luvixasertib treatment.

Because PI also binds to RNA, treating cells with RNase is a mandatory step to ensure that the measured fluorescence corresponds exclusively to DNA content.[5][6]

Visualizing the Mechanism and Workflow

To provide a clear conceptual framework, the following diagrams illustrate Luvixasertib's mechanism of action and the experimental workflow for its analysis.

cluster_0 Normal Mitosis (SAC Active) cluster_1 Luvixasertib Treatment Unattached Unattached Kinetochore TTK TTK (Mps1) Active Unattached->TTK activates SAC Spindle Assembly Checkpoint (SAC) ON TTK->SAC Anaphase Anaphase Blocked SAC->Anaphase Luvixasertib Luvixasertib TTK_inhibited TTK (Mps1) Inhibited Luvixasertib->TTK_inhibited inhibits SAC_off SAC OFF TTK_inhibited->SAC_off leads to Mitotic_Exit Premature Mitotic Exit SAC_off->Mitotic_Exit Aneuploidy Aneuploidy & Apoptosis Mitotic_Exit->Aneuploidy

Caption: Mechanism of Luvixasertib-induced cell cycle disruption.

cluster_workflow Experimental Workflow arrow >> A 1. Seed HCT116 Cells (6-well plates) B 2. Treat with Luvixasertib (Vehicle, Low, High Dose) A->B C 3. Harvest Cells (Trypsinization) B->C D 4. Fix in Cold 70% Ethanol (Drop-wise while vortexing) C->D E 5. Stain with PI/RNase A Solution D->E F 6. Acquire on Flow Cytometer (>10,000 events) E->F G 7. Analyze Data (Quantify Cell Cycle Phases) F->G

Caption: Step-by-step workflow for cell cycle analysis.

Detailed Experimental Protocol

This protocol is optimized for HCT116 cells but can be adapted for other adherent cell lines with appropriate modifications.

3.1. Materials and Reagents

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Luvixasertib (CFI-402257): Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store at -80°C.

  • Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free, sterile.

  • Trypsin-EDTA (0.25%).

  • Fixative: Ice-cold 70% ethanol (prepare fresh and keep on ice or at -20°C).

  • PI Staining Solution:

    • 50 µg/mL Propidium Iodide (PI)

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 (optional, for permeabilization)

    • In PBS

    • Note: Store protected from light at 4°C. Commercially available staining solutions are also suitable.

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • 6-well tissue culture plates

    • Refrigerated centrifuge

    • Vortex mixer

    • Flow cytometer (equipped with a 488 nm laser)

    • Flow cytometry tubes (5 mL)

3.2. Step-by-Step Methodology

Part A: Cell Seeding and Luvixasertib Treatment

  • Cell Seeding: Seed HCT116 cells into 6-well plates at a density that ensures they reach 60-70% confluency at the time of treatment. Allow cells to attach and resume growth for 24 hours.

  • Preparation of Drug Dilutions: Prepare serial dilutions of Luvixasertib from your DMSO stock in complete culture medium. A suggested starting concentration range, based on published data, is 10 nM to 500 nM.[1] Always include a vehicle control (DMSO at the same final concentration as the highest drug dose).

  • Treatment: Carefully remove the medium from the wells and replace it with the medium containing the appropriate Luvixasertib concentrations or vehicle control.

  • Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). A 48-hour time point is often sufficient to observe significant aneuploidy.[1]

Part B: Cell Harvesting and Fixation

Causality Insight: Proper fixation is paramount for high-quality cell cycle data. Ice-cold 70% ethanol dehydrates and permeabilizes the cells, allowing PI to enter, while preserving the cellular structure. Adding the ethanol drop-wise while vortexing is crucial to prevent cell clumping, which can be mistaken for doublets by the flow cytometer and skew results.[7][9]

  • Harvest Cells: Collect both floating (apoptotic) and adherent cells.

    • Aspirate the culture medium (containing floating cells) and transfer to a 15 mL conical tube.

    • Wash the adherent cells with PBS, aspirate, and add to the same conical tube.

    • Add Trypsin-EDTA to the well to detach the remaining cells. Once detached, neutralize with complete medium and add to the same conical tube.

  • Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • Centrifuge again at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the pellet in ~300 µL of residual PBS.

    • While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop by drop.

    • Incubate on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.[7]

Part C: Propidium Iodide Staining and Flow Cytometry

  • Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 800 x g for 5 minutes), as fixed cells are less dense.[7] Carefully decant the ethanol.

  • Wash: Wash the cell pellet twice with 2-3 mL of cold PBS to remove any residual ethanol. Centrifuge at 800 x g for 5 minutes after each wash.

  • Staining:

    • Discard the supernatant and resuspend the cell pellet in 400-500 µL of the PI/RNase A staining solution.[7][10]

    • Ensure the pellet is fully resuspended by gentle pipetting or vortexing.

    • Incubate at room temperature for 15-30 minutes, protected from light.[10]

  • Flow Cytometry Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. Use the 488 nm laser for excitation and detect PI fluorescence in the appropriate channel (e.g., FL2 or FL3, ~617 nm).[6][11]

    • Set the instrument to acquire data on a linear scale for the PI channel to correctly resolve the 2N and 4N peaks.[9]

    • Collect at least 10,000-20,000 single-cell events per sample for robust statistical analysis.[10]

    • Crucial Step - Doublet Discrimination: Set up a plot of pulse height versus pulse area (or pulse width) for the PI signal. Gate on the main population of single cells to exclude cell doublets and aggregates from the final analysis.[9]

Data Analysis and Interpretation

4.1. Gating Strategy and Data Modeling

  • Gating: First, gate on the cell population of interest in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris. Next, apply the singlet gate from the doublet discrimination plot.

  • Histogram Analysis: Generate a histogram of the PI fluorescence for the gated singlet population.

  • Cell Cycle Modeling: Use a dedicated cell cycle analysis software package (e.g., FlowJo, FCS Express, or instrument-specific software) to deconvolute the histogram and quantify the percentage of cells in each phase (Sub-G1, G0/G1, S, and G2/M). Models like the Dean-Jett-Fox algorithm are commonly used for this purpose.

4.2. Expected Results and Data Presentation

Treatment of HCT116 cells with Luvixasertib is expected to cause a dose- and time-dependent increase in the proportion of cells with aneuploid DNA content (>4N) and an increase in the Sub-G1 population, indicative of apoptosis.[1]

Summarize the quantitative data in a table for clear comparison across treatment groups.

Treatment GroupConcentration (nM)% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase% Aneuploid (>4N)
Vehicle Control0 (DMSO)
Luvixasertib50
Luvixasertib100
Luvixasertib300

Data should be presented as mean ± standard deviation from at least three independent experiments.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High CV of G1/G0 Peak - Cell clumping during fixation.- Inappropriate fixative (e.g., aldehydes).[7]- Inconsistent staining.- Ensure drop-wise addition of cold ethanol while vortexing.- Use only 70% ethanol for fixation.- Ensure the cell pellet is fully resuspended in the staining solution.
No Clear G2/M Peak - Insufficient number of events collected.- Cells are arrested or dying before reaching G2/M.- Increase the number of events acquired to >10,000.- Perform a time-course experiment to capture earlier time points.
Excessive Debris/Low Signal - Cell lysis during handling.- Low cell number.- Handle cells gently; avoid harsh vortexing.- Start with a sufficient number of cells (~1 x 10^6 per sample).[7]
High Sub-G1 Peak in Control - Cells were overgrown before harvesting.- Rough handling during harvesting.- Harvest cells at ~80-90% confluency.- Centrifuge at appropriate speeds (e.g., 300 x g for live cells).

References

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). Biologi Department, Mathematics and Natural Sciences Faculty. [Link]

  • Cell cycle analysis of HCT-116 (A) control and (B) treatment cells by staining with propidium iodide. ResearchGate. [Link]

  • Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells. Spandidos Publications. [Link]

  • ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation. JCI Insight. [Link]

  • ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation. National Center for Biotechnology Information. [Link]

  • Improving anticancer activity towards colon cancer cells with a new p53-activating agent. National Center for Biotechnology Information. [Link]

  • Cell cycle distribution of HCT116 cells by flow cytometric analysis. ResearchGate. [Link]

  • ATR inhibition radiosensitizes cells at all stages of the cell cycle... ResearchGate. [Link]

  • ATR Inhibitor Combinations Begin to Tackle DNA Damage Repair in Solid Tumors. OncLive. [Link]

  • Definition of threonine tyrosine kinase inhibitor CFI-402257. NCI Drug Dictionary. [Link]

  • ATR Inhibitors Offer New Line of Attack on DNA Repair Network. OncLive. [Link]

  • Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors. National Center for Biotechnology Information. [Link]

  • Drug combinations/concentration efficacy on the viability of HCT116 colon cancer cells, organized in drug-wise. ResearchGate. [Link]

  • Cell cycle regulation and anticancer drug discovery. National Center for Biotechnology Information. [Link]

  • Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma... MDPI. [Link]

  • How Targeted Cancer Drugs Disrupt the Cell Cycle. DNA Science - PLOS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving Luvixasertib hydrochloride precipitation issues in aqueous solutions

A Guide to Resolving Aqueous Precipitation for Researchers Welcome to the technical support resource for Luvixasertib hydrochloride (also known as CFI-402257 hydrochloride). This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Aqueous Precipitation for Researchers

Welcome to the technical support resource for Luvixasertib hydrochloride (also known as CFI-402257 hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot compound precipitation in aqueous solutions, ensuring the accuracy and reproducibility of your experiments. As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to address the most common challenges associated with this potent TTK/Mps1 inhibitor.

Part 1: Understanding the Challenge: The 'Why' Behind Precipitation

Before troubleshooting, it's crucial to understand the physicochemical properties of Luvixasertib hydrochloride that contribute to its solubility challenges.

FAQ 1: Why does my Luvixasertib hydrochloride precipitate when I dilute my DMSO stock into aqueous buffer?

Answer: This is the most common issue encountered and stems from a combination of three factors: the molecule's inherent properties, its salt form, and the solvent shift during dilution.

  • Poor Intrinsic Aqueous Solubility: Luvixasertib is a complex organic molecule with a high molecular weight (535.04 g/mol ) and significant lipophilicity (hydrophobicity).[1] Such molecules intrinsically prefer non-aqueous environments and have very limited ability to form favorable interactions with water, leading to poor solubility.

  • pH-Dependent Solubility: Luvixasertib is supplied as a hydrochloride (HCl) salt. This means the molecule possesses basic nitrogen atoms that can be protonated. In an acidic environment (lower pH), the molecule becomes charged (protonated), which significantly increases its interaction with polar water molecules, thereby boosting solubility. Conversely, as the pH of the solution increases towards neutral or basic, the molecule loses its proton, reverting to its less soluble "free base" form, which is more prone to precipitation.[2][3] Many standard cell culture media and assay buffers are buffered around pH 7.2-7.4, which is often high enough to cause precipitation of the less soluble free base.

  • The Solvent Shift: You begin by dissolving Luvixasertib hydrochloride in a high-solubility organic solvent like Dimethyl Sulfoxide (DMSO), where it can reach concentrations as high as 100 mg/mL (186.90 mM).[4][5] When this concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly shifts from organic to aqueous. The drug molecules, suddenly finding themselves in an inhospitable environment, can aggregate and precipitate out of the solution before they can be evenly dispersed. This is often referred to as the compound "crashing out."

cluster_0 Low pH (Acidic Buffer) cluster_1 High pH (Neutral/Alkaline Buffer, e.g., PBS pH 7.4) Soluble Luvixasertib-H+ (Protonated Form) Soluble in Aqueous Media Precipitate_low_pH Luvixasertib (Free Base) Low Concentration Soluble->Precipitate_low_pH Equilibrium favors soluble form Soluble_high_pH Luvixasertib-H+ (Protonated Form) Low Concentration Precipitate Luvixasertib (Free Base) Insoluble Precipitate Soluble_high_pH->Precipitate Equilibrium favors insoluble form caption Fig 1. Effect of pH on Luvixasertib Solubility

Caption: Fig 1. pH-dependent equilibrium of Luvixasertib hydrochloride.

Part 2: Troubleshooting Guide: A Workflow for Resolving Precipitation

If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.

Start Precipitation Observed During Dilution Check_Dilution Q1: How was the dilution performed? Start->Check_Dilution Check_Buffer Q2: What is the composition of the aqueous buffer? Start->Check_Buffer Check_Time_Temp Q3: Did precipitation occur over time? Start->Check_Time_Temp Sol_Dilution Adopt a two-step serial dilution. Increase mixing energy (vortex). Check_Dilution->Sol_Dilution Rapid 'dumping' of stock Sol_Buffer_pH Lower the buffer pH (if compatible with assay). Test below pKa. Check_Buffer->Sol_Buffer_pH High pH (e.g., >7.0) Sol_Buffer_Excipient Add solubilizing excipients (co-solvents, cyclodextrin). Check_Buffer->Sol_Buffer_Excipient No solubilizing agents Sol_Time_Temp Use solution immediately after preparation. Consider gentle warming/sonication. Check_Time_Temp->Sol_Time_Temp Success Clear, Stable Solution Achieved Sol_Dilution->Success Sol_Buffer_pH->Success Sol_Buffer_Excipient->Success Sol_Time_Temp->Success

Sources

Optimization

Luvixasertib Technical Support Center: A Guide to Optimizing Cell Viability Assays

Welcome to the technical support center for Luvixasertib (also known as CFI-402257). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Luvixasertib (also known as CFI-402257). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the working concentrations of Luvixasertib for cell viability assays. Moving beyond a simple protocol, we will explore the causality behind experimental choices to ensure your results are both accurate and reproducible.

Understanding the Mechanism: Why Optimization is Key

Luvixasertib is a potent and highly selective inhibitor of the dual-specificity protein kinase TTK (also known as Mps1).[1][2] TTK is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular safeguard that ensures chromosomes are correctly attached to the mitotic spindle before cell division proceeds.[3]

By inhibiting TTK, Luvixasertib effectively disables this checkpoint.[3] This forces cells to exit mitosis prematurely, leading to severe chromosome missegregation and the formation of aneuploid cells.[4][5] This genomic instability ultimately triggers apoptotic cell death in cancer cells, which are often highly dependent on a functional SAC for survival due to their high proliferation rates.[3][6] Understanding this mechanism is crucial because the drug's effect is inherently tied to the cell cycle. Therefore, factors like cell line doubling time, treatment duration, and cell density are not just parameters to be set, but critical variables that must be optimized.

Luvixasertib_Pathway cluster_mitosis Mitosis cluster_inhibition Mechanism of Action Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Chromosome_Segregation Correct Chromosome Segregation Spindle_Assembly_Checkpoint->Chromosome_Segregation Ensures Proper Alignment Spindle_Assembly_Checkpoint->Chromosome_Segregation Checkpoint Failure Healthy_Cell Viable Daughter Cells Chromosome_Segregation->Healthy_Cell Aneuploidy Chromosome Missegregation & Aneuploidy Chromosome_Segregation->Aneuploidy Luvixasertib Luvixasertib (CFI-402257) Luvixasertib->Spindle_Assembly_Checkpoint Inactivates SAC TTK TTK (Mps1) Kinase Luvixasertib->TTK Inhibits TTK->Spindle_Assembly_Checkpoint Apoptosis Cell Death (Apoptosis) Aneuploidy->Apoptosis

Caption: Luvixasertib inhibits TTK (Mps1), leading to SAC failure and cell death.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when designing a cell viability experiment with Luvixasertib.

Q1: What is a good starting concentration range for Luvixasertib in a cell viability assay?

A1: The potency of Luvixasertib is highly cell-line dependent. A broad approach is recommended for initial screening.

  • Biochemical vs. Cellular Potency: Luvixasertib has a biochemical IC50 of 1.7 nM against the isolated TTK enzyme.[4][7] However, its effective concentration in a cellular context is typically higher. Across a wide panel of cancer cell lines, the median growth inhibitory IC50 was found to be approximately 15 nM.[8][9]

  • Recommended Starting Range: For an initial dose-response experiment, a wide logarithmic range is advised, for example, from 0.1 nM to 10 µM . This broad range will help capture the full sigmoidal curve, from no effect to complete cell death, for both sensitive and resistant cell lines.

  • Causality: The variation in sensitivity between cell lines can be attributed to several factors, including differences in drug uptake/efflux, the intrinsic reliance of the cancer cell on the spindle assembly checkpoint, and the status of other cell cycle or apoptotic pathway proteins.[2]

Table 1: Example Luvixasertib Concentrations from In Vitro Studies

Cell Line Concentration Range Tested Incubation Time Observed Effect Source
HCT116 0 - 3000 nM 48 hours Increased aneuploid DNA content [6][7]
HCT116 0 - 100 nM 8 - 48 hours Progressive accumulation of apoptotic cells [6][7]

| MDA-MB-231 | 150 nM (static dose) | 24 hours (pre-treatment) | Used for mitotic timing analysis |[10] |

Q2: How should I prepare my Luvixasertib stock solution and working dilutions?

A2: Proper handling of Luvixasertib is critical for obtaining consistent results, as it has poor aqueous solubility.

  • Solubility: Luvixasertib is soluble in DMSO (e.g., up to 33 mg/mL or ~66 mM) but is practically insoluble in water and ethanol.[1]

  • Stock Solution Preparation: Always use fresh, anhydrous DMSO to prepare your high-concentration stock solution (e.g., 10 mM). Moisture-contaminated DMSO can significantly reduce the solubility of the compound, leading to precipitation.[1] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

  • Working Dilutions: Perform serial dilutions from your stock solution using complete cell culture medium. It is crucial to ensure the final concentration of the vehicle (DMSO) is consistent across all wells, including the "untreated" control. The final DMSO concentration should be non-toxic to your cells, typically less than 0.5% , and ideally below 0.1%.[11][12]

Q3: Why is optimizing cell seeding density so important before I even test Luvixasertib?

A3: Cell seeding density is one of the most critical, and often overlooked, parameters in a cell viability assay. Treating cells before optimizing their density can lead to unreliable and misleading IC50 values.

  • The Linear Range: Every viability assay (e.g., MTT, XTT, CellTiter-Glo®) has a linear range where the output signal is directly proportional to the number of viable cells.[13] If cells are seeded too sparsely, the signal may be too low to distinguish from background noise. If seeded too densely, cells can enter a stationary growth phase, deplete nutrients, and alter their metabolic state, all of which can affect the assay readout and the drug's apparent potency.[13][14]

  • Impact on IC50: Denser cultures can sometimes exhibit a "protective" effect, making them appear less sensitive to a compound and artificially inflating the IC50 value.[13] Therefore, you must first determine the optimal seeding density that keeps cells in an exponential growth phase for the entire duration of your planned experiment.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

This experiment must be performed for each new cell line and for each planned assay duration (e.g., 24h, 48h, 72h).

  • Cell Preparation: Harvest cells that are in the exponential growth phase. Ensure you have a single-cell suspension by gentle pipetting.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium. For a 96-well plate, a common range to test is from 500 to 32,000 cells per well.[12]

  • Plating: Plate 100 µL of each cell dilution in at least triplicate in a 96-well plate. Include "media only" wells as a background control.

  • Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 48 hours).

  • Assay Performance: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Subtract the average background signal from all wells. Plot the viability signal (e.g., Absorbance or Luminescence) against the number of cells seeded.

  • Interpretation: Identify the linear portion of the curve. The optimal seeding density will be a point within this linear range that provides a robust signal well above background.[13] Choose a density in the lower to mid-part of this linear range to ensure that even the untreated control cells do not become over-confluent by the end of the experiment.

workflow_seeding start Start: Healthy, Log-Phase Cells prep Create Single-Cell Suspension start->prep dilute Perform Serial Dilution of Cells prep->dilute plate Plate Dilutions in 96-Well Plate (n≥3) dilute->plate incubate Incubate for Desired Duration (e.g., 48h) plate->incubate assay Perform Viability Assay incubate->assay analyze Plot Signal vs. Cell Number assay->analyze end Select Density from Linear Range analyze->end

Caption: Workflow for determining the optimal cell seeding density.

Troubleshooting Guide

Problem: My dose-response curve is flat or my IC50 is much higher than expected.
Possible CauseRecommended Solution & Explanation
Incorrect Drug Dilutions Always prepare fresh serial dilutions for each experiment. An error in an early dilution step will propagate through the entire series. Verify the concentration of your initial stock solution.[11]
Cell Line Resistance The chosen cell line may be intrinsically resistant to TTK inhibition. Consider testing a positive control cell line known to be sensitive or trying a different cell line.
Insufficient Incubation Time Luvixasertib's mechanism requires cells to enter mitosis. If the incubation time is shorter than the cell line's doubling time, you may not observe a significant effect. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to find the optimal endpoint.[11]
Compound Inactivation Components in the serum of your culture medium can sometimes bind to and inactivate compounds.[15] If appropriate for your cell line, consider performing a pilot experiment with reduced serum concentration, ensuring the vehicle control cells remain healthy.
Problem: At the highest Luvixasertib concentrations, cell viability appears to increase or plateau unexpectedly.
Possible CauseRecommended Solution & Explanation
Compound Precipitation Due to its poor aqueous solubility, Luvixasertib may precipitate out of the culture medium at high micromolar concentrations.[1] This reduces the effective concentration in the well. Solution: Before adding the viability reagent, visually inspect the wells under a microscope for any signs of precipitate (crystals or amorphous material). If observed, consider those data points unreliable and narrow your concentration range in the next experiment.
Assay Interference Some compounds can directly interfere with the chemistry of certain viability assays. For example, a compound might chemically reduce an MTT or resazurin substrate, leading to a false-positive signal that is independent of cell metabolism.[15] Solution: Look at the cells under a microscope. If you see widespread cell death but the assay signal is high, interference is likely. Switch to a different viability assay that uses an orthogonal mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures ATP as a marker of viable cells.[16]
Problem: I see high variability between my replicate wells.
Possible CauseRecommended Solution & Explanation
Uneven Cell Seeding Cells can settle at the bottom of the reservoir or tube during plating, leading to inconsistent cell numbers per well. Solution: Ensure the cell suspension is mixed thoroughly before and periodically during the plating process. Use reverse pipetting techniques to dispense more consistent volumes.[11]
"Edge Effects" The outer wells of a microplate are more susceptible to evaporation, which concentrates media components and the drug, altering cell growth and response.[11] Solution: Avoid using the outer 36 wells for experimental samples. Instead, fill them with 100-200 µL of sterile PBS or media to create a humidity barrier.
Pipetting Errors Inaccurate or inconsistent pipetting of the drug or assay reagents can introduce significant variability. Solution: Ensure your pipettes are regularly calibrated. Use fresh pipette tips for each replicate and condition to avoid cross-contamination.[11]

Data Analysis: From Raw Data to IC50

Once you have reliable data, proper analysis is key to determining the IC50 (the concentration of an inhibitor where the response is reduced by half).

Protocol 2: Calculating the IC50 Value
  • Background Subtraction: Calculate the average signal from your "media only" wells and subtract this value from all other wells.

  • Data Normalization: Convert your raw data into a percentage format relative to your controls.[17]

    • The "Vehicle Control" (cells treated with DMSO only) represents 100% viability (0% inhibition).

    • A "Max Inhibition Control" (e.g., a high concentration of a known cytotoxic agent or lysed cells) can represent 0% viability (100% inhibition).

    • The formula for % Inhibition is: 100 * (1 - (Signal_of_Well - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Max is the vehicle control and Signal_Min is the max inhibition control.[18]

  • Curve Fitting: Plot % Inhibition (Y-axis) versus the log of the Luvixasertib concentration (X-axis). Fit the data using a non-linear regression model. The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response curve.[19][20]

  • IC50 Determination: The IC50 is the concentration (X-value) that corresponds to 50% on the Y-axis of your fitted curve.[17] This analysis is best performed using statistical software such as GraphPad Prism, Origin, or R.[17]

References

  • Definition of threonine tyrosine kinase inhibitor CFI-402257 - NCI Drug Dictionary. National Cancer Institute. [Link]

  • CFI-402257 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Optimization of seeding density and assay timing. MCF 10A cells are... ResearchGate. [Link]

  • CFI-402257(luvixasertib)|CAS 1610759-22-2. DC Chemicals. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • What reason can affect drug concentration to cell viability in MTT assay? ResearchGate. [Link]

  • How to calculate IC50 for my dose response? ResearchGate. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC. [Link]

  • Drug dose-response data analysis. Towards Data Science. [Link]

  • luvixasertib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Troubleshooting

Luvixasertib (CFI-402257) Technical Support Center: In Vivo Toxicity Management

Welcome to the Technical Support Center for Luvixasertib (CFI-402257) animal studies. As an Application Scientist, I have designed this guide to help you navigate the delicate balance between antitumoral efficacy and dos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Luvixasertib (CFI-402257) animal studies. As an Application Scientist, I have designed this guide to help you navigate the delicate balance between antitumoral efficacy and dose-dependent toxicity when working with this potent kinase inhibitor.

Mechanistic Causality of Dose-Dependent Toxicity

To manage toxicity, we must first understand its origin. Luvixasertib is a highly selective, orally bioavailable inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (MPS1) kinase, with a potent in vitro IC50 of 1.7 nM 1[1].

While highly effective at driving tumor cell apoptosis, its mechanism of action inherently risks dose-dependent toxicity. By inhibiting TTK, Luvixasertib forces cells to bypass the Spindle Assembly Checkpoint (SAC), leading to premature chromosome segregation, massive aneuploidy, and micronuclei formation2[2]. In a tumor microenvironment, this genomic instability triggers cytotoxicity and potentiates antitumoral Type I Interferon (T1IFN) signaling 3[3].

However, in healthy, rapidly dividing tissues (such as bone marrow and gastrointestinal epithelium), SAC bypass causes off-target mitotic catastrophe. This manifests in animal models as dose-dependent weight loss, lethargy, and hematological suppression (e.g., anemia and neutropenia) 4[4].

Luvixasertib_Pathway Luv Luvixasertib (CFI-402257) TTK TTK / MPS1 Kinase Luv->TTK Inhibits (IC50 = 1.7 nM) SAC Spindle Assembly Checkpoint (SAC) TTK->SAC Blocks Activation Chrom Premature Chromosome Segregation SAC->Chrom Checkpoint Bypass Aneu Aneuploidy & Micronuclei Chrom->Aneu Genomic Instability Tox Hematological Toxicity (Bone Marrow) Chrom->Tox High Dose Impact on Healthy Cells Apop Tumor Cell Apoptosis Aneu->Apop Cytotoxicity IFN Type I IFN Signaling (Immune Activation) Aneu->IFN cGAS-STING

Fig 1: Luvixasertib mechanism of action, SAC bypass, and dose-dependent toxicity pathways.

Troubleshooting FAQs: Formulation & Administration

Q: My Luvixasertib suspension exhibits micro-precipitates, leading to erratic toxicity profiles in my cohort. How can I stabilize the formulation? A: Erratic toxicity is frequently caused by inconsistent dosing due to drug precipitation in the syringe or stomach. Luvixasertib is highly sensitive to moisture during the initial dissolution phase. Moisture-contaminated DMSO significantly reduces its solubility 1[1].

  • Solution: Always use fresh, anhydrous DMSO. Reconstitute using the validated 5/40/5/50 method: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O. Add these components strictly in order, ensuring the solution is completely clarified before adding the aqueous phase.

Troubleshooting FAQs: Managing In Vivo Toxicity

Q: My mice are experiencing >15% body weight loss and severe lethargy at 10 mg/kg/day. How do I balance efficacy and toxicity? A: A dose of 10 mg/kg daily exceeds the standard therapeutic window for Luvixasertib in murine models. Excessive TTK inhibition halts proliferation in the GI tract, leading to malabsorption, mucosal damage, and rapid weight loss.

  • Solution: Reduce the dose to the established efficacious range of 5 to 6 mg/kg/day. At 5 mg/kg administered via daily oral gavage, studies in MDA-MB-231 and 4T1 xenografts demonstrate 74% to 89% tumor growth inhibition (TGI) without significant weight loss or behavioral changes 2[2] 3[3].

Q: We are observing severe neutropenia and anemia in our syngeneic models. Is this an off-target effect? A: No, this is an on-target, off-tumor effect. Hematopoietic stem cells are rapidly dividing and rely heavily on the SAC for proper mitosis. TTK inhibitors inherently cause dose-dependent hematological toxicity, such as Grade 3 anemia and neutropenia4[4].

  • Solution: Implement baseline Complete Blood Counts (CBC) before dosing. If severe neutropenia occurs, shift from a continuous daily schedule to an intermittent schedule (e.g., 5 days on, 2 days off) to allow bone marrow recovery.

Toxicity_Workflow Start Observe Animal Toxicity (Weight Loss >15%) CheckForm Check Formulation (Precipitation?) Start->CheckForm FormBad Reformulate: 5% DMSO + 40% PEG300 + 5% Tween80 + 50% H2O CheckForm->FormBad Issues Found FormGood Assess Dosing Regimen CheckForm->FormGood Formulation OK Monitor Monitor CBC for Hematological Toxicity FormBad->Monitor Resume Dosing DoseHigh Reduce Dose (e.g., to 5 mg/kg) FormGood->DoseHigh Dose > 6mg/kg Schedule Change Schedule (5-days-on/2-days-off) FormGood->Schedule Chronic Dosing DoseHigh->Monitor Schedule->Monitor

Fig 2: Step-by-step troubleshooting workflow for managing Luvixasertib in vivo toxicity.

Quantitative Data: Efficacy vs. Toxicity Profiles

Animal ModelDose & ScheduleEfficacy (Outcome)Observed Toxicity Profile
MDA-MB-231 Xenograft 5 mg/kg, PO, Daily74% Tumor Growth InhibitionWell tolerated; no significant weight loss
MDA-MB-468 Xenograft 6 mg/kg, PO, Daily89% Tumor Growth InhibitionWell tolerated; no significant weight loss
4T1 Syngeneic TNBC 5 mg/kg, PO, DailySignificant volume reduction (synergistic with RT)No observable differences in weight or grooming
Clinical Phase I Translation Dose EscalationVariableGrade 3 Anemia, Neutropenia (Dose-limiting)

Self-Validating Experimental Protocol: Formulation & MTD Determination

To ensure reproducibility and animal welfare, follow this self-validating protocol to prepare Luvixasertib and monitor the Maximum Tolerated Dose (MTD).

Phase 1: Formulation Generation
  • Stock Preparation: Dissolve Luvixasertib in fresh, anhydrous DMSO to create a 33 mg/mL clear stock solution.

    • Validation Checkpoint 1: Inspect against a light source. The solution must be 100% optically clear. If cloudy, moisture contamination has occurred; discard and use a new anhydrous DMSO aliquot.

  • Solvent Addition: To 50 μL of the DMSO stock, add 400 μL of PEG300. Vortex for 30 seconds until uniformly mixed.

  • Surfactant Addition: Add 50 μL of Tween-80 to the mixture. Vortex for 30 seconds.

    • Validation Checkpoint 2: The intermediate solution must remain clear without micro-precipitates.

  • Aqueous Phase: Slowly add 500 μL of ddH2O dropwise while gently vortexing to reach a final volume of 1 mL (final concentration: 1.65 mg/mL).

    • Validation Checkpoint 3: The final solution should be used immediately. If precipitation occurs within 10 minutes, the initial DMSO was compromised.

Phase 2: In Vivo MTD and Toxicity Monitoring
  • Baseline Metrics: Record baseline body weight, behavioral score (grooming, mobility), and draw 50 μL of blood for a baseline CBC.

  • Dosing: Administer 5 mg/kg via oral gavage (PO) daily.

  • Daily Toxicity Assessment: Weigh animals daily prior to dosing.

    • Validation Checkpoint 4 (Intervention Trigger): If an animal loses >10% of baseline weight, supplement with subcutaneous fluids and wet diet. If weight loss exceeds 15%, withhold dosing until weight recovers to >90% of baseline.

  • Hematological Monitoring: Perform CBC analysis on Day 7 and Day 14.

    • Validation Checkpoint 5: If absolute neutrophil count (ANC) drops below 500/μL, switch to an intermittent dosing schedule (e.g., 5-days-on, 2-days-off) to allow hematopoietic stem cell recovery.

References

  • Title: Luvixasertib (CFI-402257)
  • Title: Luvixasertib (CFI-402257)
  • Title: Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN)
  • Title: First-in-man, first-in-class phase I study with the monopolar spindle 1 kinase inhibitor S81694 administered intravenously in adult patients with advanced, metastatic solid tumours Source: ResearchGate URL

Sources

Optimization

Luvixasertib Technical Support Center: A Guide to Proper Storage and Handling

Welcome to the Luvixasertib (CFI-402257) Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of Luvixasertib throughout yo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Luvixasertib (CFI-402257) Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of Luvixasertib throughout your experiments. By understanding the principles behind proper storage and handling, you can prevent degradation and ensure reproducible, high-quality data.

Introduction to Luvixasertib's Mechanism of Action

Luvixasertib is a highly potent and selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1)[1][2]. TTK/Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis[3][4][5]. In many cancer cells, TTK is overexpressed.

By inhibiting TTK, Luvixasertib disrupts the SAC, leading to errors in chromosome segregation, aneuploidy, and ultimately, cell death in cancer cells[2][6]. Understanding this mechanism is key to interpreting experimental results and troubleshooting potential issues.

Luvixasertib_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition Luvixasertib Intervention Unattached_Kinetochores Unattached Kinetochores TTK_Mps1 TTK (Mps1) Kinase Unattached_Kinetochores->TTK_Mps1 recruits & activates SAC_Activation Spindle Assembly Checkpoint (SAC) Activation TTK_Mps1->SAC_Activation phosphorylates Knl1, Bub1, Mad1 APC_C_Inhibition Anaphase-Promoting Complex (APC/C) Inhibition SAC_Activation->APC_C_Inhibition forms Mitotic Checkpoint Complex (MCC) Proper_Segregation Accurate Chromosome Segregation APC_C_Inhibition->Proper_Segregation prevents anaphase Segregation_Errors Chromosome Segregation Errors & Aneuploidy Luvixasertib Luvixasertib (CFI-402257) Luvixasertib->TTK_Mps1 inhibits Cell_Death Cancer Cell Death

Caption: Luvixasertib inhibits TTK (Mps1), preventing SAC activation and leading to mitotic errors and cell death.

Frequently Asked Questions (FAQs)

Compound Storage

Q1: How should I store Luvixasertib powder upon receipt?

A1: For long-term storage, Luvixasertib powder should be stored at -20°C, where it can remain stable for up to three years[1][7]. For shorter periods, storage at 4°C is acceptable for up to two years[7]. It is crucial to keep the vial tightly sealed to protect it from moisture and light.

Q2: What is the best practice for storing Luvixasertib stock solutions?

A2: Once Luvixasertib is dissolved, typically in anhydrous DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles[8]. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[2][7][8].

Q3: Why are repeated freeze-thaw cycles detrimental to my Luvixasertib stock solution?

A3: Repeated freeze-thaw cycles can compromise the stability and effective concentration of your Luvixasertib stock solution for two main reasons:

  • Chemical Degradation: Although many small molecules are relatively stable, temperature fluctuations can accelerate degradation processes.

  • Compound Precipitation: DMSO is hygroscopic, meaning it readily absorbs moisture from the air[9]. Water uptake into DMSO solutions significantly lowers the solubility of many organic compounds, and this effect is exacerbated by freeze-thaw cycles, which can lead to the precipitation of Luvixasertib out of solution[10].

Solution Preparation and Handling

Q4: What is the recommended solvent for preparing Luvixasertib stock solutions?

A4: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing Luvixasertib stock solutions[1][6][8]. Using fresh, anhydrous DMSO is critical, as moisture-contaminated DMSO can reduce the solubility of the compound[1].

Q5: I'm having trouble dissolving Luvixasertib. What should I do?

A5: If you encounter solubility issues, gentle warming of the solution in a water bath (up to 37°C) or brief ultrasonication can aid in dissolution[8][11]. Always visually inspect the solution to ensure there are no visible particles before use.

Q6: What is the maximum concentration of DMSO my cell culture can tolerate?

A6: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% to avoid solvent-induced toxicity[7][11]. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate the effects of the solvent from the effects of Luvixasertib.

Q7: I observed a precipitate in my cell culture medium after adding the Luvixasertib working solution. What could be the cause?

A7: Precipitation in aqueous media is a common issue with hydrophobic small molecules. This can occur if the final concentration of Luvixasertib exceeds its solubility limit in the culture medium. To mitigate this, ensure thorough mixing when diluting the DMSO stock solution into the aqueous medium. Preparing an intermediate dilution in a serum-free medium before adding it to your final culture volume can sometimes help. If precipitation persists, consider lowering the final concentration of Luvixasertib.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no observable effect of Luvixasertib 1. Compound Degradation: Improper storage of powder or stock solutions. 2. Precipitation: Compound has fallen out of solution in the stock or working solution. 3. Incorrect Concentration: Errors in calculation or dilution.1. Review storage conditions. If in doubt, use a fresh vial of powder to prepare a new stock solution. 2. Visually inspect stock and working solutions for any precipitate. If necessary, gently warm or sonicate the stock solution. 3. Double-check all calculations for preparing stock and working solutions. Perform a dose-response experiment to confirm the optimal concentration.
Increased cell death, even at low concentrations 1. DMSO Toxicity: Final DMSO concentration in the culture medium is too high. 2. Compound Cytotoxicity: The cell line may be highly sensitive to Luvixasertib.1. Ensure the final DMSO concentration is ≤ 0.5% and include a vehicle control. 2. Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your specific cell line.
Variability between experiments 1. Inconsistent Stock Solution: Use of different aliquots that have undergone a varying number of freeze-thaw cycles. 2. Cell Passage Number: Different passage numbers of cells can have varying responses.1. Always use fresh aliquots for each experiment to avoid freeze-thaw cycles. 2. Maintain a consistent range of cell passage numbers for your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Luvixasertib Stock Solution in DMSO

Materials:

  • Luvixasertib (CFI-402257) powder (Molecular Weight: 498.58 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of Luvixasertib: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 498.58 g/mol x 1000 mg/g = 4.986 mg

  • Weighing: Carefully weigh approximately 5 mg of Luvixasertib powder.

  • Dissolving: Add the weighed Luvixasertib to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to assist dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -80°C for up to 6 months.

Stock_Solution_Workflow Start Start Calculate_Mass 1. Calculate Mass of Luvixasertib (4.99 mg for 10 mM) Start->Calculate_Mass Weigh_Powder 2. Weigh Luvixasertib Powder Calculate_Mass->Weigh_Powder Add_DMSO 3. Add 1 mL Anhydrous DMSO Weigh_Powder->Add_DMSO Dissolve 4. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot 5. Aliquot into Single-Use Vials Dissolve->Aliquot Store 6. Store at -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a Luvixasertib stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw a single-use aliquot of the 10 mM Luvixasertib stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix thoroughly by gentle pipetting or vortexing.

  • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (≤ 0.5%).

  • Add the working solutions to your cells and incubate for the desired duration.

Safety and Handling

Luvixasertib is a potent pharmaceutical ingredient and should be handled with care. The Safety Data Sheet (SDS) indicates that it is toxic and can be a moderate to severe irritant to the skin and eyes[12].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling Luvixasertib powder and solutions[12].

  • Engineering Controls: Handle the powder in a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of all waste containing Luvixasertib in accordance with local, state, and federal regulations.

  • Thermal Decomposition: Avoid strong oxidizing agents and excessive heat. Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides[12].

By adhering to these guidelines, you can ensure the safe and effective use of Luvixasertib in your research, leading to reliable and reproducible results.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Godek, K. M., Kabeche, L., & Compton, D. A. (2015). Spindle assembly checkpoint activation and silencing at kinetochores. Seminars in cell & developmental biology, 48, 10-18.
  • Wikipedia. (2023, December 29). Spindle checkpoint. Retrieved from [Link]

  • Dou, Z., et al. (2015). Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment. Proceedings of the National Academy of Sciences, 112(33), E4546-E4555.
  • Ji, Z., Gao, H., & Yu, H. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife, 6, e22513.
  • Cordeiro, R. S., et al. (2018). Comparison of solvate ionic liquids and DMSO as an in vivo delivery and storage media for small molecular therapeutics. PloS one, 13(5), e0198333.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

Sources

Troubleshooting

Luvixasertib (CFI-402257) Formulation &amp; Bioavailability Technical Support Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical physicochemical hurdles associated with Luvixasertib (CFI-402257).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical physicochemical hurdles associated with Luvixasertib (CFI-402257). This guide provides self-validating protocols, mechanistic insights, and troubleshooting strategies to optimize oral bioavailability in preclinical models.

Module 1: Knowledge Base & Mechanistic Rationale

Q: What is the mechanism of action of Luvixasertib, and why is oral delivery critical? A: Luvixasertib is a highly selective, orally bioavailable inhibitor of the dual-specificity protein kinase TTK (also known as Monopolar spindle 1 or Mps1)[1]. It exhibits extreme in vitro potency with an IC50 of 1.7 nM[2][3]. By inhibiting TTK, Luvixasertib inactivates the Spindle Assembly Checkpoint (SAC), accelerating mitosis and driving cancer cells into mitotic catastrophe and apoptosis[4]. Because TTK inhibition requires sustained target coverage over multiple cell cycles to induce aneuploidy, maintaining a consistent pharmacokinetic (PK) profile via oral administration is essential for in vivo efficacy[3].

Pathway Luvixasertib Luvixasertib (CFI-402257) TTK TTK / Mps1 Kinase Luvixasertib->TTK Inhibits (IC50 = 1.7 nM) SAC Spindle Assembly Checkpoint (SAC) Luvixasertib->SAC Inactivates via TTK block TTK->SAC Maintains Mitosis Accelerated Mitosis & Chromosome Missegregation SAC->Mitosis Loss of control Apoptosis Cancer Cell Death (Mitotic Catastrophe) Mitosis->Apoptosis Induces

Caption: Luvixasertib mechanism of action: TTK/Mps1 inhibition leading to mitotic catastrophe.

Q: Why does Luvixasertib exhibit variable oral bioavailability in early-stage preclinical models? A: Luvixasertib is a pyrazolo-pyrimidine derivative. Molecules in this class typically possess rigid, planar structures that lead to high crystal lattice energies and pronounced lipophilicity. Consequently, Luvixasertib suffers from poor aqueous solubility. If the formulation vehicle fails to fully solubilize the active pharmaceutical ingredient (API) or allows it to precipitate upon entering the aqueous environment of the gastrointestinal (GI) tract, the absorption rate plummets, leading to erratic oral bioavailability ( F% ).

Module 2: Troubleshooting Desk - Overcoming Formulation Hurdles

Q: My Luvixasertib precipitates when I add the aqueous phase (saline/water) to my DMSO stock. How do I prevent this? A: This phenomenon, known as the "solvent shift" effect, occurs because the API's solubility drops exponentially as the dielectric constant of the mixture increases. Causality & Solution: To prevent precipitation, you must introduce a transition gradient of polarity using co-solvents and surfactants before adding the aqueous phase.

  • Primary Solubilizer: Start with 10% N-Methyl-2-pyrrolidone (NMP) or DMSO. NMP is often superior for pyrazolo-pyrimidines as its planar ring structure efficiently disrupts the API's crystal lattice[5].

  • Co-solvent/Surfactant Matrix: Add 40% PEG-300 and 5% Tween 80[2][4]. PEG-300 bridges the polarity gap between the organic and aqueous phases. Tween 80 lowers the interfacial tension and forms micelles that encapsulate the hydrophobic API, preventing nucleation.

  • Aqueous Phase: Finally, add the aqueous phase dropwise under continuous vortexing to ensure rapid dispersion.

Q: Which vehicle should I choose for oral efficacy studies (e.g., xenograft models)? A: The choice depends on your target dose and whether you need a rapid Cmax​ (solution) or sustained exposure (suspension). Refer to the Data Center below.

Data Center: Luvixasertib Formulation Vehicles and Pharmacokinetic Impact
Formulation VehiclePreparation TypeExcipient RoleExpected Bioavailability Impact
10% NMP / 40% PEG-300 / 50% Water [5]Clear SolutionNMP (Solubilizer), PEG-300 (Cosolvent)High: Maximizes GI absorption via fully dissolved state. Ideal for doses up to 55 mg/kg.
10% DMSO / 40% PEG-300 / 5% Tween 80 / 45% Saline [4]Clear SolutionDMSO (Solubilizer), Tween 80 (Micellar encapsulation)High: Prevents precipitation in gastric fluid. Excellent for standard PK profiling.
0.5% CMC / 0.25% Tween 80 in Water [4]Homogeneous SuspensionCMC (Viscosity modifier), Tween 80 (Wetting agent)Moderate: Dissolution-rate limited. Best for high-dose toxicity studies where solubility is exceeded.
100% PEG-400 [4]Non-aqueous SolutionPEG-400 (Lipid/Cosolvent)Moderate to High: Easy to prepare, but high risk of precipitation upon GI fluid dilution.

Module 3: Protocol Library - Self-Validating Formulation Workflows

To ensure scientific integrity, every formulation must be treated as a self-validating system. Do not proceed to in vivo dosing without passing the embedded Quality Control (QC) checks.

SOP 1: Preparation of a True Solution (NMP/PEG-300/Water) for Oral Gavage

Objective: Prepare a 5 mg/mL clear solution for oral administration[5].

  • Weighing: Accurately weigh 5.0 mg of Luvixasertib API into a clean glass vial.

  • Primary Solubilization: Add 100 µL of NMP (10% v/v). Vortex vigorously for 1-2 minutes until no powder is visible.

    • Causality: NMP breaks the strong intermolecular forces of the pyrazolo-pyrimidine ring, driving the API into solution.

    • Validation Check 1: The liquid must be completely transparent. If cloudy, sonicate at 37°C for 5 minutes.

  • Co-solvent Addition: Add 400 µL of PEG-300 (40% v/v). Vortex for 30 seconds to create a homogeneous organic phase.

  • Aqueous Dispersion: Slowly add 500 µL of sterile Water or Saline (50% v/v) dropwise while continuously vortexing the vial.

  • Final QC (The Tyndall Test): Shine a laser pointer through the vial in a dark room.

    • Validation Check 2: If the beam passes through invisibly, the solution is true. If the beam is highly visible and scatters (Tyndall effect), micro-precipitation has occurred. Discard and reformulate.

  • Dosing: Administer immediately via oral gavage to prevent long-term Ostwald ripening[2].

Workflow Weigh 1. Weigh Luvixasertib API Solvent 2. Add Solubilizer (10% NMP or DMSO) Weigh->Solvent Surfactant 3. Add Cosolvent/Surfactant (40% PEG-300 / Tween 80) Solvent->Surfactant Aqueous 4. Add Aqueous Phase (50% Water or Saline) Surfactant->Aqueous QC 5. QC Check (Visual & Tyndall Test) Aqueous->QC Dose 6. In Vivo Dosing (Oral Gavage) QC->Dose

Caption: Step-by-step formulation workflow for Luvixasertib oral solutions.

SOP 2: Preparation of a Homogeneous Suspension (CMC/Tween 80)

Objective: Prepare a high-dose suspension when API exceeds solubility limits[4].

  • Wetting: Weigh the required Luvixasertib API. Add 0.25% (v/v) Tween 80 directly to the powder. Triturate (grind) the mixture with a glass rod to form a smooth paste.

    • Causality: Tween 80 displaces air from the hydrophobic particle surfaces, allowing aqueous interaction.

  • Suspending: Gradually add a 0.5% Carboxymethyl cellulose (CMC) aqueous solution while mixing continuously until the final volume is reached.

    • Causality: CMC increases the kinetic stability of the suspension according to Stokes' Law, preventing rapid sedimentation during dosing.

  • Validation Check: Allow the suspension to sit for 10 minutes. If phase separation or rapid settling occurs, the particle size is too large. Sonicate using a probe sonicator to reduce particle size before dosing.

Module 4: Pharmacokinetic Evaluation

Q: How do we validate the absorption and oral bioavailability ( F% ) of our optimized Luvixasertib formulation? A: Bioavailability is mathematically defined as F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) . To validate your formulation:

  • Dose one cohort of mice intravenously (IV) at 1-2 mg/kg using a 100% soluble vehicle (e.g., 10% DMSO/90% PEG-300).

  • Dose a second cohort orally (PO) at 5-10 mg/kg using your optimized vehicle (e.g., NMP/PEG-300/Water)[3][5].

  • Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Quantify Luvixasertib via LC-MS/MS. An optimized solution formulation should yield an absolute bioavailability ( F% ) exceeding 30-40%, confirming successful GI absorption.

References

  • [1] AdisInsight (Springer). "Luvixasertib - Treadwell Therapeutics". URL:[Link]

Sources

Optimization

Luvixasertib (CFI-402257) In Vivo Support Center: Troubleshooting &amp; Toxicity Mitigation

Welcome to the technical support and troubleshooting center for Luvixasertib (CFI-402257). As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for Luvixasertib (CFI-402257). As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the root causality of in vivo challenges associated with this potent Threonine Tyrosine Kinase (TTK/Mps1) inhibitor. By understanding the mechanistic "why" behind off-target effects, researchers can implement self-validating workflows that preserve both animal welfare and therapeutic efficacy.

Part 1: Scientist's Foreword & Mechanistic Causality

Luvixasertib is an orally bioavailable, highly selective inhibitor of TTK/Mps1, exhibiting an IC50 of 1.7 nM ([1]). TTK is the master regulator of the Spindle Assembly Checkpoint (SAC). When Luvixasertib blocks TTK, cells bypass the SAC, leading to premature mitotic exit, massive chromosomal missegregation, and aneuploidy ([1]).

While this drives mitotic catastrophe in tumor cells (e.g., Triple-Negative Breast Cancer models) ([2]), the mechanism is not cancer-exclusive. Rapidly dividing healthy tissues—specifically the gastrointestinal (GI) epithelium and hematopoietic stem cells in the bone marrow—are highly susceptible to SAC disruption. This shared reliance on TTK is the primary driver of Luvixasertib's dose-limiting toxicities in vivo.

Mechanistic Causality Map

G Luv Luvixasertib (CFI-402257) TTK TTK/Mps1 Inhibition Luv->TTK Binds Kinase Domain SAC SAC Disruption & Premature Mitosis TTK->SAC Blocks Checkpoint Tumor Tumor Cells (Therapeutic Efficacy) SAC->Tumor Aneuploidy / Apoptosis Healthy Rapidly Dividing Healthy Cells (Off-Target Toxicity) SAC->Healthy Collateral Damage Tox1 Bone Marrow: Anemia & Neutropenia Healthy->Tox1 Tox2 GI Epithelium: Weight Loss & Nausea Healthy->Tox2

Mechanistic pathway of Luvixasertib-induced therapeutic efficacy and off-target in vivo toxicities.

Part 2: Diagnostic Q&A - Troubleshooting In Vivo Challenges

Q: My mice are experiencing >15% body weight loss within the first week of daily oral gavage at 5 mg/kg. How do I mitigate this without losing therapeutic efficacy? A: Weight loss is a primary surrogate for gastrointestinal (GI) toxicity. Because Luvixasertib disrupts the SAC, it halts the rapid cellular renewal of the GI crypts, leading to malabsorption and dehydration ([2]).

  • Causality-Driven Mitigation:

    • Dose Holiday Schedule: Instead of continuous daily dosing, implement a 5-days-on/2-days-off schedule. This allows the GI epithelium a 48-hour window to regenerate.

    • Nutritional & Hydration Support: Provide moistened high-fat diet blocks directly on the cage floor to reduce the physical exertion required for feeding. Administer 0.5 mL of subcutaneous Lactated Ringer's solution if skin tenting (dehydration) is observed.

Q: We are observing severe anemia and neutropenia in our syngeneic models. Is this an expected off-target effect? A: Yes. Hematological toxicity is a well-documented class effect of TTK/Mps1 inhibitors. Phase I clinical data for related TTK inhibitors frequently cite fatigue, anemia, and neutropenia as dose-limiting adverse events due to bone marrow suppression ([3]).

  • Causality-Driven Mitigation: Perform bi-weekly Complete Blood Counts (CBC) via submandibular bleeds. If the Absolute Neutrophil Count (ANC) drops critically, titrate the dose down from the standard 5-6 mg/kg to 2.5-3 mg/kg.

Q: The compound is precipitating in the syringe during oral gavage. What is the optimal vehicle formulation? A: Luvixasertib is highly hydrophobic. Using an incorrect vehicle order or excessive aqueous ratios will cause the drug to crash out of solution, leading to erratic pharmacokinetics and localized GI irritation ([4]).

  • Causality-Driven Mitigation: You must follow a strict co-solvent formulation order (DMSO → PEG300 → Tween 80 → ddH2O). Never add water directly to the DMSO stock. See the protocol vault below.

Part 3: Protocol Vault - Self-Validating Methodologies

To ensure trustworthiness, the following protocol for Luvixasertib vehicle preparation and administration is designed as a self-validating system . If the physical properties of the solution fail at any checkpoint, the protocol must be aborted to prevent toxic or ineffective dosing.

Standard Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O

Step 1: Stock Preparation

  • Dissolve Luvixasertib powder in 100% anhydrous DMSO to create a 33 mg/mL stock solution. Aliquot and store at -80°C to prevent freeze-thaw degradation.

Step 2: Working Solution Preparation (Prepare Fresh Daily for 1 mL)

  • Addition 1: Add 50 µL of the 33 mg/mL DMSO stock to 400 µL of PEG300. Vortex vigorously.

    • Validation Checkpoint 1: The solution MUST remain optically transparent. If cloudiness occurs, moisture has contaminated your DMSO stock. Discard and make a fresh stock.

  • Addition 2: Add 50 µL of Tween 80 to the mixture. Vortex gently to incorporate without creating excessive frothing.

  • Addition 3: Slowly add 500 µL of ddH2O dropwise while continuously vortexing.

    • Validation Checkpoint 2 (Critical): A sudden dump of water will cause irreversible micro-precipitation. After adding all water, let the solution sit for 5 minutes at room temperature. Hold the tube against a dark background; if micro-crystals or a milky suspension form, the formulation has failed. Do not dose animals with a precipitated suspension.

Step 3: Administration & Monitoring

  • Administer via oral gavage (PO) at a dose of 5-6 mg/kg (approx. 100 µL per 20g mouse) ([1]).

  • Weigh mice daily for the first 7 days, then tri-weekly. Monitor for hunched posture, piloerection, and diarrhea.

Part 4: Quantitative Data Summary

The following table summarizes the quantitative thresholds for Luvixasertib-related toxicities and the actionable interventions required to maintain experimental integrity.

Toxicity CategoryClinical/In Vivo ManifestationEstimated Incidence / SeverityPrimary Mitigation StrategyQuantitative Intervention Threshold
Gastrointestinal Weight loss, diarrhea, reduced feedingHigh (>15% body weight drop possible without support)Wet diet supplementation, SC fluids, Dose holidays>10% sustained weight loss
Hematological Anemia, NeutropeniaModerate to High (Highly dose-dependent)Dose reduction, 5-on/2-off dosing scheduleANC < 1000/µL or severe visible pallor
Formulation-based Localized GI irritation, erratic PKLow (if strict vehicle protocol is followed)Strict vehicle order (DMSO → PEG → Tween → H2O)Any visible precipitation in syringe

Part 5: References

  • Title: Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: First-in-man, first-in-class phase I study with the monopolar spindle 1 kinase inhibitor S81694 administered intravenously in adult patients with advanced, metastatic solid tumours Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Targeting the Spindle Assembly Checkpoint in Solid Tumors: A Comparative Guide to Luvixasertib and Alternative TTK Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, exploiting the inherent genomic instability of cancer cells has emerged as a highly effective therapeutic strategy. Threonine Tyrosine Kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, exploiting the inherent genomic instability of cancer cells has emerged as a highly effective therapeutic strategy. Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase, is a core component of the Spindle Assembly Checkpoint (SAC). The SAC is a rigorous quality-control mechanism that halts mitosis until all sister chromatids are correctly attached to the mitotic spindle.

While many solid tumors (such as Triple-Negative Breast Cancer [TNBC] and Hepatocellular Carcinoma[HCC]) exhibit Chromosomal Instability (CIN), they rely heavily on an upregulated SAC to prevent CIN from reaching lethal thresholds. The therapeutic causality is paradoxical but highly effective: by inhibiting TTK, we intentionally disable the SAC, forcing cancer cells to prematurely exit mitosis with severe chromosomal missegregation. This pushes the cells past the threshold of tolerable aneuploidy, culminating in mitotic catastrophe and apoptosis [1].

Luvixasertib (CFI-402257) is currently one of the most clinically advanced and highly selective TTK inhibitors. This guide objectively compares Luvixasertib with other historical and concurrent TTK inhibitors (such as Empesertib, BAY 1217389, and BOS-172722), providing drug development professionals with a rigorous framework for evaluating SAC-abrogating agents.

TTK Signaling & Mechanism of Action

TTK_Pathway Unattached_Kinetochore Unattached Kinetochore TTK TTK (Mps1) Kinase (Active) Unattached_Kinetochore->TTK MCC Mitotic Checkpoint Complex (MAD2, BUBR1, BUB3, CDC20) TTK->MCC Phosphorylates & Recruits APC_C_Active APC/C Active TTK->APC_C_Active Inhibition leads to APC_C APC/C Inactive MCC->APC_C Inhibits Mitotic_Arrest Mitotic Arrest (SAC ON) APC_C->Mitotic_Arrest Luvixasertib Luvixasertib (CFI-402257) & Other Inhibitors Luvixasertib->TTK Inhibits (Ki = ~0.1 nM) Premature_Exit Premature Mitotic Exit (Aneuploidy / Cell Death) APC_C_Active->Premature_Exit Securin/Cyclin B Degradation

Diagram 1: TTK-mediated SAC signaling and the mechanism of inhibitor-induced mitotic catastrophe.

Comparative Landscape of TTK Inhibitors

Several TTK inhibitors have been developed to target solid tumors, often designed to be used in combination with anti-mitotic agents like paclitaxel. The objective is to use paclitaxel to induce mitotic arrest, and then use a TTK inhibitor to forcefully break that arrest, ensuring catastrophic cell division [2].

Luvixasertib distinguishes itself through exceptional biochemical potency (Ki = 0.09 nM) and an ultra-clean kinase selectivity profile (tested against 262 human kinases with negligible off-target inhibition at 1 μM) [3]. In contrast, earlier generation inhibitors like Empesertib (BAY 1161909) and BOS-172722 faced clinical discontinuation due to parallel pipeline prioritization or dose-limiting toxicities.

Table 1: Pharmacological Comparison of Clinical-Stage TTK Inhibitors
CompoundTargetBiochemical IC50 / KiCellular EC50Clinical StageDeveloper
Luvixasertib (CFI-402257) TTK (Mps1)IC50: 1.2–1.7 nM Ki: 0.09 nM6.5 nMPhase 1/2 (Active)Treadwell Therapeutics
Empesertib (BAY 1161909) TTK (Mps1)IC50: < 10 nM~32 nMPhase 1 (Terminated)Bayer
BAY 1217389 TTK (Mps1)IC50: < 10 nM~6.7 nMPhase 1 (Pending)Bayer
BOS-172722 TTK (Mps1)IC50: 3–11 nM~16 nMPhase 1 (Discontinued)Boston Pharmaceuticals

Data synthesized from preclinical characterization studies and clinical trial registries [1][2].

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of a TTK inhibitor like Luvixasertib, researchers must employ functional assays that directly measure the abrogation of the SAC. Below are two field-proven, self-validating protocols designed to confirm on-target causality and in vivo translational efficacy.

Protocol 1: In Vitro SAC Override (Mitotic Breakthrough) Assay

Causality & Rationale: To prove that a drug inhibits TTK, we must first artificially activate the SAC. We achieve this using Nocodazole , a microtubule depolymerizing agent that creates unattached kinetochores, naturally forcing the cell into mitotic arrest. If the addition of Luvixasertib causes the cells to exit this arrest and divide anyway, it definitively proves that the inhibitor has successfully overridden the SAC.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116 colorectal or MDA-MB-231 TNBC cells) in 6-well plates at 1×105 cells/well and incubate overnight.

  • SAC Activation: Treat cells with 100 ng/mL Nocodazole for 14–16 hours to synchronize the population in prometaphase (SAC ON).

  • Inhibitor Challenge: Without removing the Nocodazole, add Luvixasertib at varying concentrations (e.g., 0, 10, 50, 100, and 300 nM).

  • Time-Lapse Monitoring: Utilize live-cell imaging to monitor the time required for cells to exit mitosis. Cells treated with potent TTK inhibitors will exhibit "mitotic slippage" within 2–4 hours, whereas control cells will remain arrested.

  • Flow Cytometry Validation (Self-Validation): Harvest cells 24 hours post-treatment. Stain with Propidium Iodide (PI) and analyze via flow cytometry. A successful SAC override will manifest as a massive accumulation of cells with an aneuploid/polyploid DNA content (>4N), followed by an increase in the sub-G1 (apoptotic) population [4].

Workflow Step1 Seed Cancer Cells (e.g., HCT116 or TNBC) Step2 Nocodazole Treatment (Induce SAC Arrest) Step1->Step2 Step3 Add TTK Inhibitor (Luvixasertib vs Control) Step2->Step3 Step4 Monitor Mitotic Exit (Time-lapse Microscopy) Step3->Step4 Step5 Quantify Aneuploidy & Apoptosis (Flow Cytometry) Step4->Step5

Diagram 2: Experimental workflow for the in vitro SAC Override (Mitotic Breakthrough) Assay.

Protocol 2: In Vivo Xenograft Efficacy & Synergy Modeling

Causality & Rationale: While TTK inhibitors show single-agent efficacy, their true clinical potential lies in synergy with taxanes (e.g., Paclitaxel). Paclitaxel stabilizes microtubules to induce mitotic arrest. Administering Luvixasertib forces the paclitaxel-arrested cells into a catastrophic, unequal division. Evaluating this in vivo requires careful dose scheduling to prevent overlapping systemic toxicities.

Step-by-Step Methodology:

  • Model Establishment: Inject 5×106 MDA-MB-231 (TNBC) cells subcutaneously into the right flank of female athymic nude mice. Allow tumors to reach ~100–150 mm³.

  • Randomization & Dosing: Randomize mice into four cohorts:

    • Vehicle Control

    • Paclitaxel Monotherapy: 10 mg/kg Intravenous (IV), once weekly.

    • Luvixasertib Monotherapy: 5–6 mg/kg Oral Gavage (PO), daily [1].

    • Combination: Paclitaxel (10 mg/kg IV weekly) + Luvixasertib (5 mg/kg PO daily).

  • Pharmacodynamic (PD) Readout: 24 hours post-dose, harvest tumors from a subset of mice. Perform Western blotting for p-Histone H3 (a marker of mitosis). The combination group should show a significant decrease in p-Histone H3 compared to the Paclitaxel monotherapy group, proving that Luvixasertib broke the paclitaxel-induced mitotic arrest.

  • Longitudinal Efficacy: Measure tumor volumes via calipers 3 times per week. Calculate Tumor Growth Inhibition (TGI). Luvixasertib at 6 mg/kg has historically demonstrated a TGI of up to 89% in TNBC models [1].

References

  • Mason JM, Wei X, Fletcher GC, et al. "Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer." Proceedings of the National Academy of Sciences, 2017. URL:[Link]

  • Wengner AM, Siemeister G, Koppitz M, et al. "Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity." Molecular Cancer Therapeutics, 2016. URL:[Link]

  • Liu Y, et al. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent." ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • Liu Y, et al. "CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma." Proceedings of the National Academy of Sciences, 2022. URL:[Link]

Comparative

A Preclinical Guide to Combining Luvixasertib and Paclitaxel for Metastatic Breast Cancer: A Comparative Analysis of Mitotic-Targeting Strategies

This guide provides a deep-dive into the preclinical rationale and available data for the combination of Luvixasertib (CFI-402257), a Threonine Tyrosine Kinase (TTK) inhibitor, and paclitaxel for the treatment of metasta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a deep-dive into the preclinical rationale and available data for the combination of Luvixasertib (CFI-402257), a Threonine Tyrosine Kinase (TTK) inhibitor, and paclitaxel for the treatment of metastatic breast cancer. We will explore the synergistic mechanism of action, present the existing evidence, and objectively compare this strategy against other emerging paclitaxel combinations that target critical cell cycle and survival pathways.

Introduction: Overcoming Paclitaxel Resistance in Metastatic Breast Cancer

Paclitaxel, a cornerstone of chemotherapy for metastatic breast cancer, functions by stabilizing microtubules, leading to a halt in cell division and subsequent cell death.[1] However, the development of resistance remains a significant clinical hurdle.[2] A promising strategy to overcome this resistance and enhance therapeutic efficacy is to combine paclitaxel with agents that target the cell's own machinery for regulating mitosis. By creating a "two-hit" assault on dividing cancer cells, such combinations aim to push them past a point of no return.

This guide focuses on one such combination: paclitaxel and Luvixasertib, an inhibitor of the TTK protein kinase (also known as Mps1). We will dissect the scientific foundation for this pairing and contextualize its potential by comparing it with alternative strategies involving inhibitors of PLK1, WEE1, and AKT.

Part 1: The Scientific Rationale - A Dual Assault on Mitosis

The compelling logic behind combining Luvixasertib and paclitaxel lies in their complementary mechanisms of action, both of which converge on the process of mitosis.

Mechanism of Action: Paclitaxel

Paclitaxel is a microtubule-stabilizing agent. During mitosis, it binds to microtubules, preventing the dynamic instability required for the mitotic spindle to function correctly. This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance system, causing cells to arrest in mitosis.[2] This prolonged mitotic arrest can ultimately trigger cell death, often through a process known as mitotic catastrophe.

Mechanism of Action: Luvixasertib (TTK Inhibitor)

Luvixasertib is a potent and selective oral inhibitor of the TTK protein kinase.[3][4] TTK is the master regulator of the Spindle Assembly Checkpoint (SAC).[5][6] The SAC's job is to prevent a cell from exiting mitosis until every chromosome is properly attached to the mitotic spindle. By inhibiting TTK, Luvixasertib effectively disables this safety checkpoint.[6] This forces cells to exit mitosis prematurely, regardless of whether their chromosomes are correctly aligned, leading to massive chromosome mis-segregation, aneuploidy, and ultimately, cell death.[3][5]

The Synergistic Hypothesis

The combination of paclitaxel and a TTK inhibitor like Luvixasertib is hypothesized to be powerfully synergistic. Paclitaxel first traps cancer cells in a state of mitotic arrest, creating a population of cells highly dependent on a functional SAC to survive this stress. Luvixasertib then delivers a second, decisive blow by inactivating the SAC. This forces the arrested cells into a catastrophic mitotic exit, resulting in a level of genomic chaos that is unsurvivable. This combination is expected to be more effective at killing cancer cells than either agent alone.[5]

Caption: Paclitaxel stabilizes microtubules, causing mitotic arrest and activating the Spindle Assembly Checkpoint (SAC). Luvixasertib directly inhibits the SAC, forcing a catastrophic exit from mitosis.

Part 2: Preclinical & Early Clinical Evidence for Luvixasertib + Paclitaxel

While extensive preclinical studies on the Luvixasertib-paclitaxel combination are not yet widely published, data on Luvixasertib monotherapy and early clinical trial results provide foundational insights.

Luvixasertib Monotherapy Preclinical Data

Luvixasertib has demonstrated potent and selective activity against TTK kinase and has shown anti-tumor effects as a single agent in breast cancer models.

ParameterValue / FindingCell Line / ModelSource
Target IC50 1.7 nMTTK Kinase (in vitro)[3]
Cellular Effect Induces aneuploidy and apoptosisHCT116 cells[3]
In Vivo Efficacy 74% Tumor Growth Inhibition (TGI) at 5 mg/kgMDA-MB-231 TNBC Xenograft[3]
In Vivo Efficacy 89% Tumor Growth Inhibition (TGI) at 6 mg/kgMDA-MB-231 TNBC Xenograft[3]
CCTG IND.236 Clinical Trial

A Phase 1b/2 clinical trial (NCT03568422) is currently evaluating the combination of Luvixasertib (CFI-402257) and weekly paclitaxel in patients with advanced HER2-negative breast cancer.[7] Interim reports from this study provide the most direct, albeit clinical, evidence for this combination.

  • Tolerability: The combination was found to be well-tolerated, with dose-dependent neutropenia being the primary toxicity. A recommended Phase 2 dose (RP2D) of 168mg Luvixasertib was established.[8]

  • Efficacy: In a heavily pre-treated population, the combination showed modest but clear signs of clinical activity. The overall Clinical Benefit Rate (CBR), defined as a complete response, partial response, or stable disease lasting over 16 weeks, was approximately 55-59%.[8] However, the overall response rate (ORR) was lower, around 6-8%.[8]

While these results are from a clinical setting, they validate the preclinical hypothesis that the combination is feasible and has anti-tumor activity.

Experimental Protocol: Representative In Vivo Xenograft Study

The following protocol outlines a standard methodology for evaluating the synergistic efficacy of Luvixasertib and paclitaxel in a preclinical mouse model, based on established practices.

  • Cell Line and Animal Model:

    • Utilize human breast cancer cells (e.g., MDA-MB-231 for TNBC or MCF-7 for HR+) implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor Establishment:

    • Inject 1-5 million cells per mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment Groups:

    • Randomize mice into four cohorts (n=8-10 mice/group):

      • Group 1: Vehicle control (oral + IP).

      • Group 2: Luvixasertib (e.g., 168 mg/kg equivalent, oral, daily).

      • Group 3: Paclitaxel (e.g., 15 mg/kg, intraperitoneal, once weekly).

      • Group 4: Luvixasertib + Paclitaxel (dosed as in Groups 2 & 3).

  • Data Collection:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as a measure of toxicity.

  • Endpoint Analysis:

    • Continue treatment for 3-4 weeks or until tumors in the control group reach a predetermined size limit.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Statistically compare tumor volumes between the combination group and the monotherapy groups to determine synergy (e.g., using a two-way ANOVA).

Part 3: Comparative Analysis - Alternative Paclitaxel Combination Strategies

To understand the potential of the Luvixasertib-paclitaxel combination, it must be compared with other strategies that pair paclitaxel with targeted agents.

Caption: A typical preclinical workflow for evaluating the efficacy of a novel combination therapy, from initial in vitro screening to in vivo validation.

Comparator 1: PLK1 Inhibition (Onvansertib + Paclitaxel)

Polo-like kinase 1 (PLK1) is another critical regulator of mitosis. Preclinical studies combining the PLK1 inhibitor Onvansertib with paclitaxel have shown remarkable efficacy.

  • Key Findings: The combination synergistically inhibited cell viability in HR+ breast cancer cell lines, induced profound G2/M arrest, and enhanced apoptosis.[9] In patient-derived xenograft (PDX) models resistant to standard therapies, the combination showed enhanced anti-tumor activity, with complete response rates reaching 100% in one model, and significantly delayed tumor relapse.[2][10]

Comparator 2: AKT Inhibition (Capivasertib + Paclitaxel)

The PI3K/AKT pathway is a central driver of cell survival and is frequently activated in resistant breast cancers.

  • Key Findings: The Phase II PAKT trial showed that adding the AKT inhibitor Capivasertib to paclitaxel improved median progression-free survival (PFS) from 4.2 to 5.9 months and median overall survival (OS) from 12.6 to 19.1 months in first-line metastatic triple-negative breast cancer (TNBC).[11] However, the subsequent Phase III CAPItello-290 trial did not meet its primary endpoint of a statistically significant OS improvement, despite showing a PFS advantage.[12][13]

Comparator 3: WEE1 Inhibition (Adavosertib + Paclitaxel)

WEE1 is a kinase that controls the G2/M checkpoint, preventing cells with DNA damage from entering mitosis.

  • Key Findings: Preclinical studies in multiple breast cancer cell lines (including MDA-MB-231, MCF7, and T-47D) demonstrated a significant synergistic interaction between the WEE1 inhibitor Adavosertib (MK-1775) and paclitaxel, leading to enhanced cancer cell killing.[14] This effect was not observed in non-tumorigenic breast cells, suggesting a favorable therapeutic window.

Summary Comparison of Preclinical Paclitaxel Combinations
Combination TargetInvestigational DrugPreclinical Model(s)Key Efficacy Finding(s)Source(s)
TTK (Mps1) Luvixasertib Human Breast Cancer XenograftsMonotherapy TGI of 74-89%. Combination clinical benefit rate ~55%.[3][8]
PLK1 Onvansertib HR+ & TNBC Cell Lines, PDX ModelsStrong in vitro synergy; Enhanced in vivo anti-tumor activity and durable responses in resistant models.[2][9][10][15]
AKT Capivasertib TNBC (Clinical Trial Data)Phase II showed significant PFS & OS benefit. Phase III showed PFS benefit but missed OS endpoint.[11][12][13]
WEE1 Adavosertib Breast Cancer Cell LinesSignificant synergistic reduction in cell survival across multiple cancer cell lines.[14]

Conclusion and Future Directions

The strategy of combining the TTK inhibitor Luvixasertib with paclitaxel is built on a robust scientific rationale: enhancing mitotic catastrophe by simultaneously inducing mitotic arrest and disabling the spindle assembly checkpoint. While comprehensive, peer-reviewed preclinical data on this specific combination are still emerging, early results from the CCTG IND.236 clinical trial suggest the combination is well-tolerated and possesses anti-tumor activity in heavily pretreated metastatic breast cancer patients.

In comparison, combinations of paclitaxel with inhibitors of other mitotic kinases, particularly the PLK1 inhibitor Onvansertib, have demonstrated very strong preclinical synergy and efficacy in resistant models. This sets a high bar for the Luvixasertib combination. The clinical journey of the AKT inhibitor Capivasertib highlights the challenge of translating promising Phase II results into Phase III success, a crucial consideration for all novel combinations.

Ultimately, targeting mitotic checkpoints and associated pathways remains a highly promising avenue to augment the efficacy of paclitaxel. The ongoing clinical evaluation of Luvixasertib will be critical in defining its place in the therapeutic landscape and determining whether its strong mechanistic rationale translates into a meaningful clinical benefit for patients with metastatic breast cancer.

References

  • AACR Journals. (2024, May 2). Abstract PO1-04-14: PLK1 Inhibitor Onvansertib Extends the Response and Overcomes Resistance to Paclitaxel in Palbociclib-resistant HR+ Breast Cancer Patient-derived Xenografts. Retrieved from [Link]

  • ASCO Publications. (2019, December 16). Capivasertib Plus Paclitaxel Versus Placebo Plus Paclitaxel As First-Line Therapy for Metastatic Triple-Negative Breast Cancer: The PAKT Trial. Journal of Clinical Oncology. Retrieved from [Link]

  • Cardiff Oncology. (n.d.). PLK1 Inhibitor Onvansertib Extends the Response and Overcomes Resistance to Paclitaxel in Palbociclib. Retrieved from [Link]

  • Cardiff Oncology. (2025, June 2). Cardiff Oncology Announces Positive Data from Investigator-Initiated Trial of Onvansertib in Combination with Paclitaxel in Metastatic Triple-Negative Breast Cancer Presented at ASCO 2025. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). CFI-402257 in Combination With Paclitaxel in Patients With Advanced/Metastatic HER2-Negative Breast Cancer. Retrieved from [Link]

  • Clinical Trials. (n.d.). CFI-402257 + Paclitaxel for Breast Cancer · Info for Participants. Retrieved from [Link]

  • Scientific Archives. (n.d.). TTK: A Promising Target in Malignant Tumors. Retrieved from [Link]

  • PMC. (2024, August 9). Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination. Retrieved from [Link]

  • The Institute of Cancer Research. (2025, September 29). From trial to treatment: how capivasertib became an approved breast cancer treatment. Retrieved from [Link]

  • PMC. (n.d.). Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer. Retrieved from [Link]

  • ASCO Publications. (2025, May 28). A phase 1b study of Plk1 inhibitor onvansertib in combination with paclitaxel in metastatic triple-negative breast cancer (mTNBC) patients. Journal of Clinical Oncology. Retrieved from [Link]

  • ResearchGate. (2022, May). Anticancer and chemosensitization effects of Wee‐1 kinase inhibitor Adavosertib (MK‐1775; AZD‐1775) in breast cancer cell lines. Retrieved from [Link]

  • PubMed. (2024, August 9). Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination. Retrieved from [Link]

  • ClinicalTrials.gov. (2025, May 18). CFI-402257, a Potent and Selective TTK Inhibitor, in Solid Tumors and With Fulvestrant in Breast Cancer. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are TTK inhibitors and how do they work?. Retrieved from [Link]

  • PR Newswire. (2022, December 9). Treadwell Therapeutics Announces A Presentation at the 2022 SABCS Annual Meeting Featuring a Clinical Trial Update on CFI-402257, a Best-in-Class TTK inhibitor. Retrieved from [Link]

  • CenterWatch. (2025, May 15). CFI-402257, a Potent and Selective TTK Inhibitor, in Solid Tumors and With Fulvestrant in Breast Cancer. Retrieved from [Link]

  • AACR Publications. (2017, October 11). TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers. Molecular Cancer Therapeutics. Retrieved from [Link]

  • FocusOn Oncology. (2024, September 18). Capivasertib & Paclitaxel Research Shows Varied Results for mTNBC. Retrieved from [Link]

  • OncLive. (2024, June 18). Capivasertib Plus Paclitaxel Misses OS End Points in Advanced Triple-Negative Breast Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Paclitaxel enhances MK-1775 mediated cell killing in breast cancer cells. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, January 21). Luvixasertib by Treadwell Therapeutics for Colorectal Cancer: Likelihood of Approval. Retrieved from [Link]

  • Clinicaltrials.eu. (2025, December 11). Study of Capivasertib and Paclitaxel for Patients with Advanced or Metastatic Triple-Negative Breast Cancer. Retrieved from [Link]

  • Targeted Oncology. (2023, January 10). FDA Grants Fast Track Designation to Novel TKK1 Therapy for ER+/HER2- Advanced Breast Cancer. Retrieved from [Link]

  • PMC. (2023, June 6). A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors. Retrieved from [Link]

  • Clinical Cancer Research. (2021, August 15). Clinical efficacy and molecular response correlates of the WEE1 inhibitor adavosertib combined with cisplatin in patients with mTNBC. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). AZD1775 for Advanced Solid Tumors. Retrieved from [Link]

  • ResearchGate. (2022, December). Abstract P3-07-10: CCTG IND.236: A Phase 1b trial of combined CFI-402257 and weekly paclitaxel in patients with HER2-negative (HER2-) advanced breast cancer (aBC). Retrieved from [Link]

  • ResearchGate. (n.d.). 38MO IND.236: A Canadian Cancer Trial Group (CCTG) phase Ib trial of combined CFI-402257 and weekly paclitaxel (Px) in patients with HER2-negative (HER2-) advanced breast cancer (BC). Retrieved from [Link]

  • Canadian Cancer Trials Group. (2025, December 3). CCTG Connection. Retrieved from [Link]

  • Cardiff Oncology. (2024, December 13). Onvansertib Shows Synergistic Efficacy in Combination with Paclitaxel in HR+ Breast Cancer. Retrieved from [Link]

  • PMC. (n.d.). Bioinformatics analysis and validation of genes related to paclitaxel's anti-breast cancer effect through immunogenic cell death. Retrieved from [Link]

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Validation

Validating Luvixasertib (CFI-402257) Efficacy in Platinum-Resistant Ovarian Cancer: A Comparative Methodological Guide

Platinum-resistant high-grade serous ovarian cancer (HGSOC) represents a critical unmet clinical need. When tumors develop resistance to standard platinum-based agents (e.g., carboplatin), the efficacy of subsequent ther...

Author: BenchChem Technical Support Team. Date: March 2026

Platinum-resistant high-grade serous ovarian cancer (HGSOC) represents a critical unmet clinical need. When tumors develop resistance to standard platinum-based agents (e.g., carboplatin), the efficacy of subsequent therapies drops precipitously. To overcome this, targeted therapies that exploit the inherent genomic instability of HGSOC are being actively developed.

Luvixasertib (CFI-402257) is a highly selective, orally bioavailable small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1)[1]. By abrogating the Spindle Assembly Checkpoint (SAC), Luvixasertib forces cancer cells to undergo premature mitotic exit, resulting in catastrophic chromosome missegregation, massive aneuploidy, and apoptotic cell death[2].

This guide provides a comprehensive, self-validating methodological framework for evaluating Luvixasertib in platinum-resistant models, objectively comparing its performance against standard and emerging alternatives.

Mechanistic Rationale: Exploiting the Spindle Assembly Checkpoint

Mps1/TTK is a core kinase in the SAC, functioning as the primary guardian of chromosome segregation fidelity[2]. It is responsible for recruiting SAC proteins to unattached kinetochores and facilitating the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), arresting the cell in mitosis until all chromosomes are properly attached[2].

Luvixasertib competitively binds the ATP pocket of Mps1 with extraordinary potency ( Ki​=0.09 nM, cellular EC50​=6.5 nM)[2]. By inhibiting Mps1, Luvixasertib dismantles the MCC, prematurely activating the APC/C and driving the cell through mitosis with unattached chromosomes[2].

MOA Kinetochore Unattached Kinetochores TTK TTK/Mps1 Kinase (Active) Kinetochore->TTK Activates MCC Mitotic Checkpoint Complex (MCC) TTK->MCC Phosphorylates SAC Proteins Exit Premature Mitotic Exit TTK->Exit When Inhibited Arrest Mitotic Arrest (DNA Repair Time) MCC->Arrest Inhibits APC/C Luvixasertib Luvixasertib (CFI-402257) Luvixasertib->TTK Inhibits (Ki=0.09nM) Death Severe Aneuploidy & Apoptosis Exit->Death Chromosome Missegregation

Fig 1: Luvixasertib disrupts the Spindle Assembly Checkpoint, forcing premature mitotic exit.

Comparative Analysis: Luvixasertib vs. Alternative Therapies

To contextualize Luvixasertib's utility, it must be compared against both the standard of care and other targeted cell-cycle inhibitors utilized in platinum-resistant settings.

Table 1: Therapeutic Comparison in Platinum-Resistant HGSOC
Therapeutic AgentPrimary Target / MechanismEfficacy Profile in Resistant ModelsPrimary Resistance Mechanisms
Luvixasertib Mps1/TTK (SAC Inhibition) High (TGI ~61% in PDX models) [1]Under investigation (Potential efflux pump upregulation)
Paclitaxel Microtubule StabilizationModerate (Standard 2nd line, but cross-resistance occurs)Tubulin mutations, MDR1/P-gp overexpression
Olaparib PARP1/2 InhibitionHigh in BRCA-mutated; Low in HR-proficientBRCA reversion mutations, replication fork protection
Adavosertib WEE1 Kinase InhibitionModerate to High (Forces premature mitosis)Cyclin E amplification, alternative cell cycle bypass

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific mechanistic challenges to prove that the observed phenotypic outcomes are directly caused by Mps1 inhibition, rather than off-target toxicity.

Protocol 1: In Vitro Target Engagement & Aneuploidy Validation

Causality & Self-Validation: To prove that Luvixasertib actively overrides the SAC, we employ a Nocodazole-challenge assay. Nocodazole depolymerizes microtubules, which normally activates the SAC and arrests cells in prometaphase (quantifiable by high Phospho-Histone H3 Ser10 levels). If Luvixasertib successfully inhibits Mps1, it will override this arrest, forcing cells to exit mitosis prematurely. This results in a precipitous drop in pH3(Ser10) and the subsequent accumulation of >4N DNA content[3].

Step-by-Step Methodology:

  • Cell Synchronization & SAC Activation: Seed HGSOC cells (e.g., OVCAR-3) or HCT116 cells at 70% confluency. Treat with 200 ng/mL Nocodazole for 17 hours to induce uniform mitotic arrest[3].

  • Inhibitor Challenge: Introduce Luvixasertib (10 nM to 100 nM) or DMSO vehicle directly into the Nocodazole-containing media for 4 hours[3].

  • Target Engagement Readout (Western Blot): Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for autophosphorylated Mps1 (Thr12/Ser15) to confirm direct kinase inhibition, and pH3(Ser10) to confirm mitotic exit[3].

  • Phenotypic Readout (Flow Cytometry): To assess aneuploidy, treat asynchronous cells with 50–100 nM Luvixasertib for 48 hours[4]. Fix in 70% cold ethanol, stain with Propidium Iodide (PI) and RNase A, and analyze DNA content via flow cytometry. A successful assay will reveal a distinct >4N (polyploid/aneuploid) peak accompanied by an increase in the sub-G1 (apoptotic) population[4].

Protocol 2: In Vivo Efficacy in Platinum-Resistant PDX Models

Causality & Self-Validation: Cell lines rapidly adapt to in vitro conditions, losing their native resistance profiles. Patient-Derived Xenografts (PDX) preserve the complex stromal architecture and genetic resistance mechanisms of the human tumor[1]. Including a Carboplatin arm serves as a critical internal negative control; because the model is inherently platinum-resistant, Carboplatin should yield minimal efficacy, thereby validating that Luvixasertib's efficacy is actively overcoming this specific resistance barrier[1].

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously implant ~3x3x3 mm fragments of a confirmed platinum-resistant HGSOC PDX tumor into the flanks of immunodeficient mice (e.g., NOD/SCID)[1].

  • Randomization: Monitor tumor growth via blinded caliper measurement. Once tumors reach an average volume of 150–200 mm³, randomize mice into three cohorts (n=8-10/group) to ensure baseline equivalence[1].

  • Dosing Regimen:

    • Group 1 (Vehicle): Oral gavage (PO), QD (daily).

    • Group 2 (Luvixasertib): 6.5 mg/kg PO, QD. Formulation Note: Dissolve in 10% DMSO, then add 90% of a 20% SBE-β-CD in saline solution to ensure optimal oral bioavailability[5],[1].

    • Group 3 (Carboplatin Control): 75 mg/kg Intraperitoneal (IP), once weekly[1].

  • Monitoring & Efficacy Calculation: Measure tumor dimensions bi-weekly. Calculate Tumor Volume ( V=length×width2/2 ). At study termination, calculate Tumor Growth Inhibition (TGI) using the formula: TGI=[1−(ΔVtreated​/ΔVvehicle​)]×100 [1].

PDX Patient Platinum-Resistant HGSOC Patient Tumor Implant Subcutaneous Implantation (Immunodeficient Mice) Patient->Implant Random Randomization (Tumor Vol: 150-200 mm³) Implant->Random Veh Vehicle Control (Oral, QD) Random->Veh Luv Luvixasertib (6.5 mg/kg) (Oral, QD) Random->Luv Carbo Carboplatin Control (IP, Weekly) Random->Carbo Analysis Efficacy Analysis (TGI % & Biomarkers) Veh->Analysis Luv->Analysis Carbo->Analysis

Fig 2: In vivo workflow for validating Luvixasertib efficacy in platinum-resistant PDX models.

Quantitative Data & Expected Results

When executing the in vivo protocols described above, Luvixasertib demonstrates potent, dose-dependent tumor growth inhibition across multiple highly aggressive, treatment-resistant models.

Table 2: Quantitative Efficacy of Luvixasertib in Xenograft Models

Data summarized from Mason JM, et al. (2017)[1].

Model TypeTreatment ArmDosage & RouteTumor Growth Inhibition (TGI)
Platinum-Resistant HGSOC PDX Luvixasertib6.5 mg/kg, PO, QD61% ( P=0.04 )
TNBC Xenograft (MDA-MB-231) Luvixasertib6.0 mg/kg, PO, QD89% ( P=0.004 )
TNBC Xenograft (MDA-MB-468) Luvixasertib6.0 mg/kg, PO, QD94% ( P=0.001 )

These results validate that targeting the SAC via Mps1/TTK inhibition provides a robust therapeutic window, effectively bypassing the DNA-repair dependencies that plague standard platinum-based chemotherapies.

References

  • Mason JM, et al. "Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer." Proceedings of the National Academy of Sciences, 2017. URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Luvixasertib (hydrochloride)

An in-depth understanding of chemical safety is just as critical as the experimental design itself. Luvixasertib (also known as CFI-402257) is a highly selective, orally bioavailable inhibitor of the dual-specificity pro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical safety is just as critical as the experimental design itself. Luvixasertib (also known as CFI-402257) is a highly selective, orally bioavailable inhibitor of the dual-specificity protein kinase TTK (Monopolar Spindle 1 or Mps1)[1]. Because TTK is an essential chromosomal regulator, its inhibition disables the spindle assembly checkpoint (SAC)[1]. This forces cells into premature mitosis, resulting in severe chromosomal missegregation, aneuploidy, and ultimately, apoptotic cell death[2].

Given its mechanism of action as a potent antineoplastic agent (in vitro IC50 = 1.7 nM)[2], Luvixasertib hydrochloride (CAS: 1610677-37-6) must be handled as a hazardous, potent active pharmaceutical ingredient (API)[3]. This guide provides the definitive operational and disposal protocols required to ensure operator safety and experimental integrity.

Hazard Identification & Risk Assessment

Before handling Luvixasertib hydrochloride, personnel must understand the specific physicochemical and biological hazards associated with the compound[4]. The primary occupational hazard is the accidental inhalation of aerosolized powder during weighing. Because Luvixasertib directly disrupts the cell cycle and induces apoptosis at nanomolar concentrations[2], systemic exposure poses a severe genotoxic and cytotoxic risk.

Table 1: Hazard Profile of Luvixasertib Hydrochloride

Hazard CategoryDescriptionGHS Classification / Statements
Toxicity Contains a potent API capable of inducing DNA damage (aneuploidy)[2]. Harmful if swallowed[4].H302 (Harmful if swallowed)[4]
Irritation Moderate to severe irritant to the skin, eyes, and mucous membranes[3].Skin/Eye Irritant[3]
Environmental Very toxic to aquatic life with long-lasting effects[4].H410 (Very toxic to aquatic life)[4]
Physical State Light yellow to yellow solid/powder[5]. High risk of aerosolization during transit or opening.N/A

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a tiered PPE approach is required based on the physical state of the compound (dry powder vs. dissolved solution).

Table 2: Required PPE for Handling Luvixasertib

PPE CategoryDry Powder Handling (Weighing/Reconstitution)Solution Handling (In Vitro / In Vivo Dosing)
Respiratory N95/FFP3 respirator OR handle exclusively within a Class II Biosafety Cabinet (BSC)[4].Not routinely required if handled in a well-ventilated area[4].
Hand Protection Double-layer nitrile gloves. Change immediately if contaminated[4].Single-layer nitrile gloves[3].
Eye Protection Tight-fitting chemical safety goggles (avoid standard safety glasses due to dust risk)[4].Standard safety glasses with side shields[4].
Body Protection Disposable, impermeable lab coat or Tyvek suit with closed cuffs[3].Standard laboratory coat (buttoned) and full-length pants[3].

Quantitative Physicochemical Properties

Accurate formulation requires precise physicochemical data. Luvixasertib hydrochloride is susceptible to degradation from repeated freeze-thaw cycles and moisture[6].

Table 3: Physicochemical & Pharmacological Data

PropertyValueOperational Implication
Target IC50 1.7 nM (TTK in vitro)[2]Extremely potent; requires high-containment handling.
Molecular Weight 498.58 g/mol (Free base)[3]Required for accurate molarity calculations during stock prep.
Solubility DMSO (Moisture-sensitive)[6]Must use anhydrous DMSO; moisture reduces solubility[6].
Storage (Solid) -20°C[7]Keep desiccated and protected from light[7].

Step-by-Step Handling & Operational Workflows

Expert Insight: Always use anhydrous solvents and aliquot stock solutions immediately after preparation. Moisture-contaminated DMSO will significantly reduce the solubility of Luvixasertib and compromise your experimental reproducibility[6].

Protocol A: Preparation of 10 mM In Vitro Stock Solution

  • Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric condensation from introducing moisture into the hygroscopic powder[6].

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to dislodge any powder trapped in the cap or threads.

  • Preparation: Don required PPE (double gloves, goggles, lab coat) and transfer the sealed vial to a Class II BSC[4].

  • Reconstitution: Calculate the required volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration[6]. Carefully add the DMSO directly to the vial.

  • Dissolution: Pipette the mixture up and down gently. If the solid does not dissolve immediately, sonicate the vial in a room-temperature water bath for 2-5 minutes until the solution is completely clear and visually homogeneous.

  • Aliquot & Storage: Divide the clear stock solution into single-use aliquots (e.g., 20-50 µL) in light-protected amber microcentrifuge tubes. Store at -80°C to prevent product inactivation from repeated freeze-thaw cycles.

Protocol B: Preparation of In Vivo Dosing Formulation (Oral Gavage) For animal studies, Luvixasertib must be formulated to ensure bioavailability and prevent precipitation[2].

  • Solvent Addition: Take a clarified DMSO stock solution (e.g., 33 mg/mL). Add 5% (v/v) of the DMSO stock to 40% PEG300. Mix evenly until clear[6].

  • Surfactant: Add 5% Tween-80 to the system. Vortex gently to clarify[6].

  • Aqueous Phase: Add 50% ddH₂O dropwise while swirling to adjust to the final volume[6].

  • Validation: The final mixture must be a clear solution. Administer to subjects immediately (e.g., 5-6 mg/kg oral gavage) for optimal results[2],[6].

Spill Management & Disposal Plans

Because Luvixasertib is an environmentally toxic API[4], strict spill and disposal protocols are non-negotiable.

Accidental Spill Procedure:

  • Evacuate & Isolate: Evacuate personnel from the immediate area. Do not breathe dust or vapors[4].

  • Containment (Dry Spill): Put on an N95 mask and heavy-duty gloves[3]. Gently cover the powder with damp absorbent paper to prevent aerosolization. Do NOT sweep dry powder[4].

  • Containment (Liquid Spill): Absorb the solution with finely-powdered liquid-binding material (diatomite, universal binders, or sand)[4].

  • Decontamination: Scrub the spill surface with a 70% ethanol or isopropanol solution, followed by a thorough wash with soap and water[4].

Waste Disposal Plan:

  • Solid Waste: Vials, pipette tips, and gloves that have contacted Luvixasertib must be disposed of as solid hazardous chemical waste[4].

  • Liquid Waste: Collect all Luvixasertib-containing media, DMSO stocks, and wash buffers in dedicated, compatible liquid waste carboys. Label as "Toxic Chemical Waste: Contains TTK Inhibitor / Aquatic Hazard"[4].

  • Final Disposal: All waste must be handed over to a licensed environmental waste disposal company for high-temperature incineration. Never flush down the drain, as it is highly toxic to aquatic ecosystems[4].

Mechanistic Visualization

Understanding the biological pathway disrupted by Luvixasertib reinforces the necessity for rigorous safety protocols. The diagram below illustrates how accidental exposure triggers catastrophic mitotic failure at the cellular level.

G Luv Luvixasertib (CFI-402257) TTK TTK / Mps1 Kinase Luv->TTK Inhibits (IC50 = 1.7 nM) SAC Spindle Assembly Checkpoint (SAC) TTK->SAC Fails to Activate Mitosis Premature Mitosis & Missegregation SAC->Mitosis Checkpoint Bypass Aneuploidy Aneuploidy & DNA Damage Mitosis->Aneuploidy Apoptosis Apoptosis / Cell Death Aneuploidy->Apoptosis Cytotoxicity

Mechanism of action for Luvixasertib-induced cytotoxicity via TTK/Mps1 inhibition.

References

  • MedChemExpress. "Luvixasertib (CFI-402257) | TTK/Mps1 Inhibitor." MedChemExpress.com. [2]

  • InvivoChem. "CFI-402257 | TTK protein kinase inhibitor." InvivoChem.com.[1]

  • Selleck Chemicals. "Luvixasertib (CFI-402257) Safety Data Sheet." Selleckchem.com. [3]

  • Selleck Chemicals. "Safety Data Sheet (S8257)." Selleck.cn. [4]

  • MedChemExpress. "Luvixasertib hydrochloride (CFI-402257 hydrochloride)." MedChemExpress.com. [5]

  • Selleck Chemicals. "Luvixasertib (CFI-402257) | Serine/threonine kinase inhibitor." Selleckchem.com. [6]

  • Cayman Chemical. "CFI-402257 - PRODUCT INFORMATION." Caymanchem.com. [7]

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